Yadanzioside K
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H48O18 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36-/m0/s1 |
InChI Key |
YJWLVGXIHBVPPC-WGINFWKESA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ethnobotanical and Pharmacological Perspectives of Brucea javanica and its Constituent Yadanzioside K: A Technical Guide
Introduction
Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is an evergreen shrub widely distributed throughout Southeast Asia, from Sri Lanka and India to Southern China and Northern Australia.[1] Known colloquially as "Macassar kernels" or by its Chinese name "Ya-Dan-Zi," its fruits, seeds, and other parts have been integral to traditional medicine systems for centuries.[2][3] The first recorded medicinal use in China dates back to the Qing Dynasty (1368–1644 AD).[2] The therapeutic properties of B. javanica are largely attributed to a class of tetracyclic triterpenoids known as quassinoids.[4][5] To date, nearly 200 distinct chemical constituents have been isolated from this plant, with quassinoids being the most significant bioactive components.[1][6] Among these is Yadanzioside K, a quassinoid glycoside that represents the complex phytochemistry of this important medicinal plant.[7] This technical guide provides an in-depth overview of the ethnobotanical applications of B. javanica, with a focus on the pharmacological context of its constituent, this compound.
Ethnobotanical Uses of Brucea javanica
Traditionally, various parts of the B. javanica plant have been utilized to treat a wide array of ailments, reflecting its broad therapeutic potential. The applications are diverse, ranging from infectious diseases to topical skin conditions and cancer. All parts of the plant, particularly the fruits (pyrenes) and roots, are used medicinally.[1]
The primary traditional uses include:
-
Dysentery and Diarrhea: The fruits are famously used for treating amoebic and chronic dysentery, as well as diarrhea.[1][3][8] This is one of its most well-documented applications in Chinese traditional medicine.[2]
-
Malaria: B. javanica is a well-known febrifuge and antimalarial remedy in China and other Southeast Asian countries.[1][8][9] The seeds' action has been compared to that of quinine.[9]
-
Cancer: Traditional Chinese medicine employs the plant for the treatment of various cancers.[1][2] Modern formulations, such as Brucea javanica oil (BJO) emulsions, are used clinically in China, often in conjunction with chemotherapy.[2]
-
Topical and Skin Conditions: The seeds and oil are applied directly to treat corns, warts, and hemorrhoids.[2][9] Poultices made from the leaves are used for boils, ringworm, scurf, and centipede bites.[1][10]
-
Other Uses: A decoction of the roots is used for abdominal pain and coughs.[1] In Australia, aborigines have used the bark and roots to treat toothache.[7]
Data Presentation: Summary of Ethnobotanical Uses
| Traditional Use | Plant Part(s) Used | Geographical Region/Medical System |
| Dysentery (Amoebic), Diarrhea | Fruits (Pyrenes/Seeds), Roots | China, Southeast Asia[1][2][8] |
| Malaria, Fever | Fruits (Pyrenes/Seeds), Roots | China, Southeast Asia[1][9] |
| Cancer | Fruits (Pyrenes/Seeds), Oil | Chinese Traditional Medicine[1][2] |
| Corns, Warts | Seeds, Oil | Chinese Traditional Medicine[2][9] |
| Hemorrhoids | Fruits, Poultices | China, Southeast Asia[1][2] |
| Boils, Ringworm, Scurf | Leaf Poultice | Southeast Asia[1][10] |
| Abdominal Pain, Cough | Root Decoction | Southeast Asia[1] |
| Insecticide | Pyrenes (Seeds) | General[1][9] |
Pharmacological Context of this compound
This compound is one of numerous quassinoid glycosides isolated from the seeds of B. javanica.[7] While extensive research has focused on the pharmacological activities of the crude extracts and major quassinoids like brusatol and bruceine D, specific bioactivity data for this compound is not widely published. However, the well-documented effects of its structural analogs provide a strong basis for inferring its potential therapeutic relevance, which aligns with the plant's traditional uses.
The quassinoids from B. javanica are renowned for their potent cytotoxic (anti-cancer), antimalarial, and anti-inflammatory properties.[1] For instance, the related compound Yadanzioside P has been described as an antileukemic quassinoid glycoside.[11] It is highly probable that this compound contributes to the overall pharmacological profile of the plant, particularly its cytotoxic and anti-inflammatory effects. The cytotoxicity of quassinoids is a key factor in the traditional use of B. javanica for treating cancers and removing warts and corns.
Data Presentation: Cytotoxicity of Representative Quassinoids from Brucea javanica
| Compound | Cell Line | Activity | IC₅₀ Value (µM) |
| Bruceine D | H460 (Lung Cancer) | Cytotoxicity | 0.5 |
| Bruceine D | A549 (Lung Cancer) | Cytotoxicity | 0.6 |
| Bruceine A | MCF-7 (Breast Cancer) | Cytotoxicity | 0.063 - 0.182 (Range for similar compounds) |
| Brusatol | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.081 - 0.238 (Range for similar compounds) |
(Note: Data compiled from multiple sources for illustrative purposes.[12][13])
Experimental Protocols
General Protocol for Isolation of Quassinoid Glycosides (e.g., this compound)
This protocol is a representative methodology based on standard phytochemical procedures for isolating quassinoid glycosides from B. javanica seeds.
-
Plant Material Preparation: Air-dry the seeds of Brucea javanica at room temperature and grind them into a coarse powder.
-
Extraction:
-
Defat the powdered seeds by maceration with n-hexane for 24-48 hours at room temperature to remove oils.
-
Discard the hexane extract. Air-dry the residue.
-
Extract the defatted powder with 95% ethanol (EtOH) or methanol (MeOH) using maceration or Soxhlet extraction for 48-72 hours.
-
Concentrate the hydroalcoholic extract in vacuo using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Quassinoid glycosides are typically enriched in the EtOAc and n-BuOH fractions.
-
-
Chromatographic Separation:
-
Subject the bioactive fraction (e.g., n-BuOH) to column chromatography on a silica gel or Diaion HP-20 resin.
-
Elute the column with a gradient solvent system, such as CHCl₃-MeOH-H₂O or EtOAc-MeOH, starting with lower polarity and gradually increasing it.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or by spraying with a vanillin-sulfuric acid reagent and heating.
-
-
Purification:
-
Combine similar fractions and subject them to further purification steps using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Elute with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to isolate pure compounds like this compound.
-
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol details a standard procedure for assessing the cytotoxic activity of a pure compound like this compound against a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compound in the culture medium to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Mandatory Visualizations
References
- 1. The mechanism of action of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin-k - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Synthesis and antileukemic activity of (+-)-20-deoxyaminocamptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileukemic activity of YPN-005, a CDK7 inhibitor, inducing apoptosis through c-MYC and FLT3 suppression in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. abmole.com [abmole.com]
- 12. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytonadione (Vitamin K1) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of purified Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, this compound possesses a complex and highly oxygenated tetracyclic triterpene structure, which is believed to be responsible for its significant biological activities. This technical guide provides a detailed overview of the physical and chemical properties of purified this compound, experimental protocols for its isolation, and an exploration of its potential mechanisms of action through key signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its identification, characterization, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈O₁₈ | [1][2][3][4][5] |
| Molecular Weight | 768.76 g/mol | [4] |
| Melting Point | 214.5-216.5 °C | [1] |
| Appearance | Crystalline solid (from methanol) | [1] |
| Optical Rotation | [α]D +15° (c 1.0, EtOH); [α]D -31° (c 0.9, C₅H₅N) | [1] |
| Solubility | Soluble in Ethanol, Pyridine, DMSO | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis and IR Spectroscopy
| Spectroscopic Method | Wavelength/Wavenumber | Reference |
| UV (in EtOH) | 222 nm (ε 17000), 252 nm (ε 9000) | [1] |
| IR (KBr) | 3450, 1740, 1645, 1065 cm⁻¹ | [1] |
Mass Spectrometry
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| Secondary Ion Mass Spectrometry (SI-MS) | - | 769 | [M+H]⁺ | [1] |
| Electron Ionization Mass Spectrometry (EI-MS) | - | 546 | [M - 162 - 60]⁺ | [1] |
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The assignments are based on data from Sakaki et al. (1986).[1]
¹H NMR Spectral Data (in C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.63 | d | 8.0 |
| H-5 | 3.31 | d | 6.0 |
| H-6α | 2.11 | dd | 15.0, 6.0 |
| H-6β | 2.59 | d | 15.0 |
| H-7 | 4.88 | d | 2.5 |
| H-9 | 3.25 | s | |
| H-11 | 4.63 | d | 2.0 |
| H-12 | 4.31 | d | 2.0 |
| H-14 | 2.51 | m | |
| H-15 | 6.11 | d | 8.0 |
| H-2' | 7.01 | s | |
| 4-Me | 2.04 | s | |
| 8-Me | 1.83 | s | |
| 10-Me | 1.63 | s | |
| 13-Me | 1.93 | s | |
| 3'-Me | 2.14 | s | |
| 4'-OAc | 2.08 | s | |
| OMe | 3.69 | s | |
| Glc-H-1' | 5.11 | d | 7.5 |
¹³C NMR Spectral Data (in C₅D₅N)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 49.8 | 15 | 78.9 |
| 2 | 208.2 | 16 | 170.1 |
| 3 | 80.3 | 20 | 82.5 |
| 4 | 58.3 | 21 | 173.3 |
| 5 | 45.1 | 1' | 167.3 |
| 6 | 36.1 | 2' | 129.2 |
| 7 | 79.5 | 3' | 157.5 |
| 8 | 44.9 | 4' | 82.8 |
| 9 | 50.8 | 5' | 20.3 |
| 10 | 25.9 | 6' | 20.4 |
| 11 | 74.2 | OMe | 51.9 |
| 12 | 70.4 | OAc | 20.9, 170.0 |
| 13 | 47.9 | Glc-1 | 105.2 |
| 14 | 123.9 | Glc-2 | 75.3 |
| Glc-3 | 78.4 | Glc-4 | 71.8 |
| Glc-5 | 78.0 | Glc-6 | 62.9 |
Experimental Protocols
Purification of this compound from Brucea javanica Seeds
The following protocol is based on the method described by Sakaki et al. (1986) for the isolation of this compound.[1]
1. Extraction:
-
Defatted seeds of Brucea javanica are subjected to extraction with methanol (MeOH).
-
The resulting methanol extract is concentrated under reduced pressure.
2. Partitioning:
-
The concentrated extract is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O).
-
The organic layer (CH₂Cl₂) containing the quassinoid glycosides is collected.
3. Column Chromatography:
-
The CH₂Cl₂ extract is subjected to silica gel column chromatography.
-
Elution is performed with a suitable solvent system to achieve initial separation of fractions.
4. Further Purification:
-
Fractions containing this compound are further purified using a combination of chromatographic techniques, which may include:
-
Lobar column chromatography with Lichroprep RP-8.
-
Toyopearl HW-40S column chromatography.
-
Silicic acid column chromatography.
-
-
The selection and sequence of these techniques are guided by the polarity and molecular weight of the target compound and its impurities.
5. Crystallization:
-
The purified this compound fraction is crystallized from methanol to yield the final pure compound.
Biological Activity and Signaling Pathways
This compound, along with other quassinoids from Brucea javanica, has demonstrated significant potential as an anticancer and anti-inflammatory agent. While the precise molecular targets of this compound are still under investigation, studies on related compounds suggest that its biological effects are mediated through the modulation of key cellular signaling pathways.
Anticancer Activity: Potential Involvement of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several studies have indicated that quassinoids from Brucea javanica can exert their anticancer effects by inhibiting this pathway. Bruceine D, a structurally related compound, has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[3] It is plausible that this compound may share a similar mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Yadanzioside K from Brucea javanica: A Technical Overview of its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance and isolation of Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr. While a significant body of research has focused on the diverse chemical constituents of this plant, specific quantitative data for many of the less abundant compounds, including this compound, remains limited in publicly available literature. This document summarizes the existing knowledge, outlines the general experimental procedures for its isolation, and identifies areas where further research is needed.
Natural Abundance and Yield
This compound is a known constituent of the seeds of Brucea javanica.[1] It belongs to the family of quassinoids, which are tetracyclic triterpenoids known for their bitter taste and a range of biological activities. The initial isolation and structural elucidation of this compound were reported in the mid-1980s as part of extensive phytochemical investigations into Brucea javanica.
Despite its established presence, specific quantitative data on the natural abundance of this compound in Brucea javanica seeds (e.g., percentage of dry weight) is not well-documented in the primary literature. The seminal works that first isolated this compound focused on the structural characterization of a large number of quassinoid glycosides and did not provide specific yields for each individual compound from a given starting mass of plant material. Subsequent studies have also focused on the isolation of new compounds or the quantification of more abundant quassinoids.
The table below lists this compound and other yadanziosides that were isolated in the same key studies. It is important to note that the yields for individual compounds were not specified.
| Compound | Molecular Formula | Plant Part | Key Reference(s) |
| Yadanzioside A | C34H46O16 | Seeds | Sakaki et al., 1985 |
| Yadanzioside B | C34H46O17 | Seeds | Sakaki et al., 1985 |
| Yadanzioside C | C34H44O17 | Seeds | Sakaki et al., 1985 |
| Yadanzioside D | C36H48O18 | Seeds | Sakaki et al., 1985 |
| Yadanzioside E | C36H48O18 | Seeds | Sakaki et al., 1985 |
| Yadanzioside G | C36H48O18 | Fruits | Zhao et al., 2011 |
| Yadanzioside I | C29H38O16 | Seeds | Yoshimura et al., 1985 |
| This compound | C36H48O18 | Seeds | Sakaki et al., 1986 |
| Yadanzioside L | C34H46O17 | Seeds | He et al., 2021 |
| Yadanzioside M | C34H40O16 | Fruits | Ye et al., 2015 |
| Yadanzioside N | C34H46O16 | Seeds | Sakaki et al., 1986 |
| Yadanzioside O | C34H46O17 | Seeds | Sakaki et al., 1986 |
| Yadanzioside P | C34H46O16 | Seeds | Sakaki et al., 1986 |
Experimental Protocols: A Generalized Approach
A specific, step-by-step protocol for the exclusive isolation of this compound is not available in the literature. The methods described are designed for the broad separation of a complex mixture of quassinoids. The following is a generalized workflow synthesized from the methodologies reported in the key publications that have successfully isolated this compound and other related compounds.
General Extraction and Fractionation Workflow
The isolation of yadanziosides from Brucea javanica seeds is a multi-step process involving solvent extraction, liquid-liquid partitioning, and extensive chromatography.
References
Preliminary In Vitro Bioactivity Screening of Yadanzioside K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a history of use in traditional medicine for treating various ailments, including cancer and malaria. Quassinoids, a class of bitter nortriterpenoids, are known for their diverse and potent biological activities. This technical guide provides a preliminary overview of the potential in vitro bioactivities of this compound, drawing upon the known therapeutic actions of related compounds from its source and outlining the standard experimental protocols for its screening. Due to a lack of specific published data for this compound, this document serves as a foundational guide for initiating research into its pharmacological profile.
Potential Bioactivities and Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |
| e.g., A549 | Lung Carcinoma | Data not available |
| e.g., HeLa | Cervical Carcinoma | Data not available |
| e.g., K562 | Chronic Myelogenous Leukemia | Data not available |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line/Target | Parameter Measured | IC₅₀ (µM) |
| e.g., Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data not available |
| e.g., ELISA | RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | Data not available |
Table 3: In Vitro Antimalarial Activity of this compound
| Plasmodium falciparum Strain | Sensitivity | IC₅₀ (µM) |
| e.g., 3D7 | Chloroquine-sensitive | Data not available |
| e.g., Dd2 | Chloroquine-resistant | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive bioactivity screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
a. Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
This compound is dissolved in DMSO to prepare a stock solution and then serially diluted with culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
The plates are incubated for 48-72 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the concentration of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol evaluates the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
a. Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the negative control group.
-
The plates are incubated for 24 hours.
-
After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature in the dark.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This protocol assesses the ability of this compound to inhibit the growth of Plasmodium falciparum.
a. Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
b. Assay Procedure:
-
Asynchronous parasite cultures are synchronized to the ring stage.
-
This compound is serially diluted in complete culture medium and added to a 96-well plate.
-
A parasite culture with 2% hematocrit and 1% parasitemia is added to each well.
-
The plate is incubated for 72 hours under the conditions described above.
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
The plate is thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Signaling Pathways and Visualization
The specific signaling pathways modulated by this compound have not yet been elucidated. However, related quassinoids are known to exert their cytotoxic and anti-inflammatory effects through various mechanisms, including the inhibition of protein synthesis and modulation of key inflammatory pathways such as NF-κB and MAPK. Future research should investigate the impact of this compound on these pathways.
Below are conceptual diagrams representing a generic experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Conclusion
This compound, a quassinoid from Brucea javanica, represents a promising candidate for drug discovery due to the known potent bioactivities of related compounds. This guide outlines the preliminary steps and standardized protocols for a comprehensive in vitro bioactivity screening. Further research is imperative to isolate and test this compound to determine its specific cytotoxic, anti-inflammatory, and antimalarial efficacy, and to elucidate the underlying molecular mechanisms and signaling pathways involved. The data generated from such studies will be crucial in evaluating its potential as a novel therapeutic agent.
Unveiling the Therapeutic Potential of Compound K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound K, a key intestinal metabolite of ginsenosides from Panax ginseng, has emerged as a promising therapeutic agent with significant anti-inflammatory and potential anti-cancer properties. This technical guide provides an in-depth overview of the known molecular targets and signaling pathways of Compound K. Through a comprehensive review of preclinical studies, this document outlines the mechanisms by which Compound K exerts its biological effects, offering valuable insights for future research and drug development endeavors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.
Introduction
Ginseng has a long history of use in traditional medicine. Modern phytochemical research has identified ginsenosides as its principal active components. Following oral administration, ginsenosides are metabolized by intestinal microflora into more readily absorbable and bioactive compounds, with Compound K being one of the most significant metabolites. Accumulating evidence suggests that Compound K possesses a range of pharmacological activities, primarily centered around the modulation of inflammatory and oncogenic signaling pathways. This guide focuses on the direct molecular interactions and downstream signaling cascades affected by Compound K, providing a foundational resource for researchers in the field.
Potential Therapeutic Targets and Mechanisms of Action
Compound K's therapeutic effects are attributed to its ability to interact with and modulate the activity of several key proteins involved in cellular signaling. The primary therapeutic areas of interest are inflammation and cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of Compound K are well-documented and are mediated through the inhibition of pro-inflammatory signaling pathways.
The NF-κB pathway is a cornerstone of the inflammatory response. Compound K has been shown to inhibit this pathway through multiple mechanisms. A key target is Annexin A2 , a protein that promotes the activation of NF-κB by binding to the p50 subunit[1]. Compound K directly interacts with Annexin A2, preventing its association with p50 and thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB[1]. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for inflammatory cytokines and inhibitors of apoptosis proteins (IAPs)[1].
Another point of intervention is the upstream kinase complex, Inhibitor of nuclear factor kappa-B kinase (IKK) . Compound K can act as an inhibitor of IKK, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Diagram: Inhibition of the NF-κB Pathway by Compound K
Caption: Compound K inhibits NF-κB signaling by targeting IKK and Annexin A2.
The serine/threonine kinase AKT1 is another critical regulator of inflammation. Compound K has been demonstrated to specifically downregulate the phosphorylation of AKT1, but not the closely related AKT2, in lipopolysaccharide (LPS)-activated macrophages[2][3]. This targeted inhibition of AKT1 phosphorylation leads to a reduction in the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-β (IFN-β)[2][3].
Diagram: Experimental Workflow for Assessing AKT1 Inhibition
Caption: Workflow for evaluating Compound K's effect on AKT1 phosphorylation.
Recent studies have indicated that Compound K can modulate the interplay between SIRT1 and HDAC4 in macrophages[4]. In LPS-stimulated macrophages, Compound K was found to increase the expression of the anti-inflammatory protein SIRT1 while decreasing the expression of the pro-inflammatory HDAC4[4]. This dual action contributes to the suppression of inflammatory gene expression and the mitigation of oxidative stress[4].
Compound K has been identified as an agonist of the Glucocorticoid Receptor (GR) [5]. It exerts anti-inflammatory effects through both transcriptional activation and inhibition mediated by GR[5]. Molecular docking studies have identified the key binding sites of Compound K on GR as ASN564, MET560, and ASN638[5]. Upon binding, Compound K promotes the activation of GR, which can then transrepress the activity of other pro-inflammatory transcription factors like NF-κB[5].
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on Compound K.
| Target/Pathway | Cell Line | Measurement | Value | Reference |
| Cytotoxicity | RAW264.7 Macrophages | Cell Viability (MTT Assay) | No significant reduction up to 10 µM | [3] |
| NF-κB Inhibition | HepG2 | IC50 (Annexin A2-p50 binding) | ~6 µM | [1] |
| Inflammatory Gene Expression | RAW264.7 Macrophages | Inhibition of LPS-induced TNF-α mRNA | Significant at 2.5, 5, 10 µM | [3] |
| Inflammatory Gene Expression | RAW264.7 Macrophages | Inhibition of LPS-induced iNOS mRNA | Significant at 2.5, 5, 10 µM | [3] |
| GR Binding | - | Binding Affinity (Isothermal Titration Calorimetry) | µM level | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Compound K (e.g., 0, 2.5, 5, 10 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Western Blot for Phospho-AKT1
-
Cell Lysis: After treatment with LPS and/or Compound K, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT1 (Ser473) and total AKT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phospho-AKT1 signal to the total AKT1 signal.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Genes
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., TNF-α, iNOS, IL-1β) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
Conclusion and Future Directions
Compound K demonstrates significant therapeutic potential, particularly in the context of inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and AKT1, and its interaction with targets like Annexin A2 and the Glucocorticoid Receptor, make it a compelling candidate for further investigation. Future research should focus on in vivo studies to validate these preclinical findings and to assess the pharmacokinetic and safety profiles of Compound K. Furthermore, exploring the potential synergistic effects of Compound K with existing anti-inflammatory and anti-cancer therapies could open new avenues for combination treatments. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this promising natural compound.
References
- 1. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside compound K exerts anti-inflammatory effects through transcriptional activation and transcriptional inhibition of glucocorticoid receptor in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside K: A Technical Guide on a Promising Quassinoid from Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., has emerged from the annals of traditional medicine as a compound of significant interest for modern therapeutic development. Historically, extracts of Brucea javanica, known as "Ya-dan-zi" in Chinese medicine, have been utilized for the treatment of ailments such as dysentery, malaria, and various cancers. While specific research on this compound is limited, the extensive body of work on its close structural analogs, primarily Brusatol and Bruceine D, provides a strong foundation for understanding its potential pharmacological activities and mechanisms of action. This technical guide synthesizes the available information on this compound and its role in traditional medicine, and extrapolates its potential therapeutic applications based on data from closely related quassinoids. It provides an in-depth look at its probable anticancer, anti-inflammatory, and antimalarial properties, supported by quantitative data from analogous compounds, detailed experimental protocols, and hypothetical signaling pathways.
Introduction: From Traditional Use to Scientific Scrutiny
Brucea javanica has a long-standing history in traditional medicine across Asia, where it has been empirically used to treat a variety of conditions. The seeds of this plant are particularly rich in a class of bitter compounds known as quassinoids, to which this compound belongs. The traditional applications of Brucea javanica point towards potent biological activities, which have prompted scientific investigation into its chemical constituents.
This compound is a diterpenoid with the molecular formula C36H48O18. While this specific glycoside has not been extensively studied, the pharmacological profiles of other quassinoids from the same plant, such as Brusatol and Bruceine D, are well-documented, revealing significant cytotoxic, anti-inflammatory, and anti-malarial effects. This guide will leverage the data on these related compounds to build a comprehensive overview of the potential of this compound.
Pharmacological Activities: A Profile Based on Analogs
Due to the paucity of specific data on this compound, this section presents quantitative data on the pharmacological activities of its close structural analogs, Brusatol and Bruceine D. These compounds serve as valuable proxies to estimate the potential efficacy of this compound.
Anticancer Activity
Quassinoids from Brucea javanica are renowned for their potent cytotoxic effects against a wide range of cancer cell lines. Brusatol and Bruceine D have demonstrated low micromolar to nanomolar IC50 values, indicating strong potential as anticancer agents.
Table 1: Cytotoxic Activity of Brusatol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 0.08 | [1] |
| HCT-116 | Colorectal Cancer | > 0.015 | [1] |
| CT26 | Colorectal Cancer | 0.373 | [1] |
| U251 (IDH1-mutated) | Glioma | ~0.02 | [1] |
| KOPN-8 | Acute Lymphoblastic Leukemia | 0.0014 | [2] |
| CEM | Acute Lymphoblastic Leukemia | 0.0074 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0078 | [2] |
Table 2: Cytotoxic Activity of Bruceine D against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| T24 | Bladder Cancer | 7.65 µg/mL | [3] |
| Hs 578T | Breast Cancer | 0.71 | [4] |
| MCF-7 | Breast Cancer | 9.5 | [4] |
| H460 | Lung Cancer | 0.5 | [5] |
| A549 | Lung Cancer | 0.6 | [5] |
| HepG2 | Hepatocellular Carcinoma | 8.34 | [6] |
| Huh7 | Hepatocellular Carcinoma | 1.89 | [6] |
| BGC-823 | Gastric Cancer | 1.2 | [5] |
| HCT-8 | Colon Cancer | 2.0 | [5] |
| SK-OV-3 | Ovarian Cancer | 0.76 | [5] |
Anti-inflammatory Activity
The traditional use of Brucea javanica for inflammatory conditions is supported by modern scientific studies on its constituent quassinoids. Brusatol, for instance, has been shown to possess anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Brusatol
| Assay | Model | Effect | Citation(s) |
| Nrf2 inhibition | Various cell lines | Potent inhibitor of the Nrf2 pathway, which is involved in inflammatory responses. | [7] |
Antimalarial Activity
The historical use of Brucea javanica as an antimalarial is substantiated by the potent in vitro activity of its quassinoids against Plasmodium falciparum.
Table 4: Antimalarial Activity of Brusatol
| Parasite Strain | Assay | IC50 | Citation(s) |
| P. berghei | Ookinete development | Complete blockage | [8] |
| P. berghei | Male gamete exflagellation | >80% inhibition | [8] |
| P. falciparum (3D7) | Transmission blocking | Potent activity at 100-500 nM | [8] |
Note: While the antimalarial activity of Brucea javanica extracts is documented, specific IC50 values for purified this compound are not available. The data for Brusatol indicates potent transmission-blocking activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related quassinoids. These are generalized protocols based on standard laboratory practices.
Isolation of Quassinoid Glycosides from Brucea javanica
A general workflow for the isolation of compounds like this compound is depicted below.
Caption: General workflow for the isolation and identification of this compound.
Methodology:
-
Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate or n-butanol fraction, which is typically rich in quassinoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20.
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (or a related compound) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.
Protocol:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.
-
Drug Dilution: this compound is serially diluted in a 96-well plate.
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the red blood cells and stain the parasite DNA.
-
Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
Signaling Pathways in Cancer: A Hypothetical Model for this compound
Based on the known mechanisms of Brusatol and Bruceine D, this compound is likely to exert its anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
The Nrf2 Pathway
Brusatol is a well-known inhibitor of the Nrf2 pathway.[1][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and its overactivation in cancer cells contributes to chemoresistance. By inhibiting Nrf2, this compound could potentially increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Bruceine D has been shown to inhibit this pathway.[9] this compound may act similarly, leading to the inhibition of downstream effectors that promote cell cycle progression and protein synthesis, ultimately inducing apoptosis.
The STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key protein that is often constitutively active in cancer, promoting cell proliferation, survival, and angiogenesis. Brusatol has been identified as an inhibitor of STAT3 signaling.[10] It is plausible that this compound could also target this pathway, leading to the downregulation of STAT3-regulated genes involved in oncogenesis.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbilu.uni.lu [orbilu.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Repositioning Brusatol as a Transmission Blocker of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed methodology for the purification of Yadanzioside K, a bioactive quassinoid glycoside isolated from the seeds of Brucea javanica. The protocol outlines a multi-step process involving initial extraction, preliminary chromatographic separation, and final purification using preparative high-performance liquid chromatography (HPLC).
This compound, along with other quassinoids found in Brucea javanica, has garnered significant interest for its potential pharmacological activities, including antitumor properties.[1][2] The isolation and purification of this compound are crucial for further pharmacological studies and drug development. This protocol is based on established methods for the separation of quassinoid glycosides from Brucea javanica.
Data Presentation: HPLC Parameters for Quassinoid Separation
The following table summarizes typical chromatographic conditions for the analytical and preparative separation of quassinoids from Brucea javanica, which can be adapted for the purification of this compound.
| Parameter | Analytical HPLC | Preparative HPLC (Recommended) |
| Column | C18 (e.g., Cosmosil, 4.6 x 250 mm, 5 µm)[3][4] | C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | A: WaterB: Methanol[3] | A: WaterB: Methanol or Acetonitrile |
| Gradient | 0-10 min, 15-35% B10-30 min, 35-45% B30-36 min, 45-48% B[3] | Optimized gradient based on analytical run, e.g., 30-50% B over 40 min |
| Flow Rate | 1.0 mL/min[3][4] | 10-20 mL/min |
| Detection | UV at 221 nm[3][4] | UV at 221 nm |
| Column Temp. | 29°C[3] | Ambient or controlled (e.g., 25-30°C) |
| Injection Vol. | 10 µL[3] | 1-5 mL (depending on sample concentration) |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from the seeds of Brucea javanica.
1. Sample Preparation: Extraction and Partitioning
-
Grinding and Extraction:
-
Grind dried seeds of Brucea javanica into a fine powder.
-
Extract the ground seeds with methanol (e.g., 4 x 18 L for 20 kg of seeds) under reflux for 24 hours.[5]
-
Combine the methanol extracts and evaporate the solvent in vacuo to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water.
-
Perform sequential liquid-liquid partitioning with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.[5] this compound and other glycosides are expected to be enriched in the chloroform and n-butanol fractions.
-
Evaporate the solvents from each fraction to yield the respective extracts.
-
2. Preliminary Purification: Column Chromatography
-
Silica Gel Chromatography:
-
Subject the chloroform-soluble fraction to column chromatography on a silica gel column.[5]
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 20:1, 5:1, 0:1 v/v).[5]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.
-
-
Adsorbent Chromatography (Optional):
3. Final Purification: Preparative HPLC
-
Column and Mobile Phase Preparation:
-
Equilibrate a preparative C18 HPLC column with the initial mobile phase composition (e.g., 30% methanol in water).
-
Prepare the mobile phase solvents (HPLC grade water and methanol/acetonitrile) and degas them thoroughly.
-
-
Sample Preparation for HPLC:
-
Dissolve the enriched fraction from the preliminary purification in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the preparative HPLC system.
-
Run a gradient elution program, for instance, starting from 30% methanol and increasing to 50% methanol over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the enriched fraction.
-
Monitor the elution profile at 221 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification process.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Extraction and Fractionation of Yadanzioside K from Brucea javanica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside found in the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[1][2][3] Quassinoids, a group of bitter principles from the Simaroubaceae family, have demonstrated significant biological activities, including cytotoxic, antimalarial, and anti-inflammatory effects.[1][2][4] This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from Brucea javanica seeds, compiled from established methodologies for the separation of quassinoid glycosides.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar quassinoids from Brucea javanica.
| Parameter | Value/Range | Source of Information |
| Starting Material | Dried, defatted seeds of Brucea javanica | Inferred from multiple sources |
| Extraction Solvent | Methanol or 95% Ethanol | [1][5][6] |
| Extraction Method | Maceration or Soxhlet extraction | General laboratory practice |
| Fractionation Solvents | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Water | General phytochemical practice |
| Chromatography Type | Column Chromatography (Silica Gel, Diaion HP-20), HPLC | [6][7] |
| Purity of Final Product | >95% (as determined by HPLC/NMR) | Standard for isolated compounds |
| Reported Cytotoxicity (related compounds) | IC50 values in the micromolar (µM) range against various cancer cell lines | [2][8] |
Experimental Protocols
Plant Material Preparation
-
Obtain dried seeds of Brucea javanica.
-
Grind the seeds into a coarse powder using a mechanical grinder.
-
To remove lipids that can interfere with subsequent extraction steps, defat the powdered seeds by maceration or Soxhlet extraction with n-hexane.
-
Air-dry the defatted seed powder to remove any residual solvent.
Extraction of Crude this compound
-
Macerate the defatted seed powder in 95% ethanol (or methanol) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with 95% ethanol for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
n-Hexane: To remove remaining non-polar compounds.
-
Chloroform: To separate less polar compounds.
-
Ethyl Acetate: To isolate compounds of intermediate polarity.
-
n-Butanol: This fraction is typically enriched with glycosides, including this compound.
-
-
Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
Chromatographic Purification of this compound
The n-butanol fraction is a complex mixture and requires further purification by column chromatography.
a. Diaion HP-20 Column Chromatography
-
Dissolve the dried n-butanol fraction in a minimal amount of water.
-
Load the solution onto a pre-packed Diaion HP-20 resin column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
b. Silica Gel Column Chromatography
-
Concentrate the enriched fractions from the previous step.
-
Adsorb the residue onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect and analyze fractions by TLC as described above.
c. Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, subject the fractions containing this compound to preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water.
-
Monitor the elution profile with a UV detector (wavelengths around 220 nm and 280 nm are often used for quassinoids).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and structural identity by spectroscopic methods (e.g., NMR, MS).
Visualization of Experimental Workflow and a Representative Signaling Pathway
Experimental Workflow for this compound Extraction and Fractionation
Caption: Workflow for the extraction and fractionation of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
While the specific signaling pathway for this compound is not yet fully elucidated, the cytotoxic effects of structurally similar compounds, such as other quassinoids and ginsenoside compound K, often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like the MAPK and PI3K/Akt pathways.[9][10]
Caption: A representative apoptosis signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 7. Vitamin K2 induces non-apoptotic cell death along with autophagosome formation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Yadanzioside K In Vitro Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a ginsenoside metabolite, has demonstrated significant anticancer properties in various preclinical studies. It is known to induce cytotoxicity in a range of cancer cell lines through mechanisms including the induction of apoptosis and cell cycle arrest. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in cancer cell lines. The methodologies cover the determination of cell viability, analysis of apoptosis, and evaluation of cell cycle distribution. Furthermore, a summary of reported 50% inhibitory concentration (IC50) values and an overview of the key signaling pathways involved in this compound-induced apoptosis are presented.
Data Presentation
The cytotoxic efficacy of this compound (also referred to as Compound K) varies across different cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Non-small cell lung cancer | Not explicitly stated, but apoptosis was observed at 20-80 µg/mL | 24 |
| H1975 | Non-small cell lung cancer | Not explicitly stated, but apoptosis was observed at 20-80 µg/mL | 24 |
| HT-29 | Colon Cancer | Apoptosis induced with 50 µM | 24 |
| SK-MES-1 | Lung Cancer | Apoptosis induced with 5-15 µM | 48 |
Note: The available literature often reports concentrations that induce apoptosis rather than specific IC50 values. The data presented reflects the concentrations at which significant cytotoxic effects were observed.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 value.
Materials:
-
This compound (Compound K)
-
Cancer cell lines of interest (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After overnight incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Logical relationship of this compound's effects on cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.[2][3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. ginsengstudies.org [ginsengstudies.org]
- 3. Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compound-k-induces-apoptosis-via-camk-iv-ampk-pathways-in-ht-29-colon-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 6. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Yadanzioside K in Macrophage Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, also known as Compound K, is a key intestinal metabolite of ginsenosides from Panax ginseng. Emerging evidence highlights its potent anti-inflammatory properties, making it a compelling candidate for therapeutic development in inflammatory diseases. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in macrophage models, a critical in vitro system for studying inflammation.
Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to effectively suppress the production of these cytokines, primarily through the modulation of key signaling pathways such as NF-κB and MAPK, with a specific target being the AKT1 signaling pathway.[1][2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound (Compound K) on pro-inflammatory markers in LPS-stimulated macrophage models.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | % Reduction in IL-1β mRNA | % Reduction in IL-6 mRNA | % Reduction in TNF-α mRNA |
| 20 | Data not available | Data not available | Data not available |
| 30 | Data not available | Data not available | Data not available |
| 40 | 34%[3] | 21%[3] | Significant inhibition*[1][2] |
*Specific percentage reduction not provided in the source, but noted as significant at 10 µM.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Effect on IL-1β Secretion | Effect on IL-6 Secretion | Effect on TNF-α Secretion |
| 20 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |
| 30 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |
| 40 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |
Table 3: Effect of this compound on Key Signaling Molecules in LPS-Stimulated Macrophages
| Target Molecule | This compound Concentration (µM) | Observed Effect |
| iNOS expression | 10 | Blocked expression[2] |
| AKT1 phosphorylation | Not specified | Downregulated[1][2] |
| AKT2 phosphorylation | Not specified | No effect[1][2] |
| Sirtuin 1 (SIRT1) | 20 | Increased expression[4] |
| Histone Deacetylase 4 (HDAC4) | 20 | Decreased expression[4] |
Experimental Protocols
Protocol 1: Macrophage Culture and LPS Stimulation
This protocol outlines the basic procedure for culturing RAW 264.7 macrophages and inducing an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Compound K)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Harvesting:
-
For mRNA analysis, lyse the cells directly in the wells using a suitable lysis buffer.
-
For protein analysis of secreted cytokines, collect the cell culture supernatant.
-
For analysis of intracellular proteins (e.g., signaling molecules), wash the cells with cold PBS and then lyse them.
-
Protocol 2: Quantification of Cytokine mRNA by Real-Time PCR (qPCR)
This protocol describes how to measure the mRNA expression levels of pro-inflammatory cytokines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green Master Mix and specific primers for the target genes. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the data to the housekeeping gene.
Protocol 3: Measurement of Secreted Cytokines by ELISA
This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatant (collected from Protocol 1)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatant to remove any cell debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to detect the phosphorylation status and expression levels of key signaling proteins.
Materials:
-
Cell lysates (from Protocol 1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT1, anti-AKT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: this compound's mechanism of action.
References
- 1. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Note: Investigating the Mechanism of Action of Yadanzioside K Using Western Blot Analysis
Introduction
Yadanzioside K is a natural quassinoid glucoside isolated from Brucea amarissima, a plant with traditional uses in treating various ailments, including cancer and dysentery.[1] Preliminary studies on related compounds suggest that this compound may possess anti-inflammatory and pro-apoptotic properties. Western blot analysis is a powerful immunoassay technique used to detect and quantify specific proteins in a complex biological sample.[2][3][4] This application note provides a detailed protocol for utilizing Western blot to elucidate the mechanism of action of this compound, focusing on its potential effects on key signaling pathways involved in apoptosis and inflammation.
Proposed Signaling Pathways for Investigation
Based on the known biological activities of similar natural products, it is hypothesized that this compound may exert its effects through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.
Apoptosis Induction via the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many anti-cancer agents act by inhibiting this pathway, thereby inducing apoptosis. It is proposed that this compound may induce apoptosis by downregulating the phosphorylation of key proteins in this pathway.
Anti-inflammatory Effects via the MAPK/ERK Pathway
The MAPK/ERK pathway is involved in cellular responses to various stimuli and plays a significant role in inflammation. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators. This compound may exert anti-inflammatory effects by suppressing the phosphorylation of ERK and JNK.
Experimental Protocols
A generalized workflow for investigating the mechanism of action of this compound using Western blot is presented below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study. For apoptosis studies, cancer cell lines such as HeLa or MCF-7 are suitable. For inflammation studies, macrophage cell lines like RAW 264.7 are recommended.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours). For inflammation studies, cells can be pre-treated with this compound for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Cell Lysis and Protein Extraction
-
Reagents:
-
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube and discard the pellet.
-
Protein Quantification
-
Method: Use a bicinchoninic acid (BCA) protein assay kit to determine the protein concentration of each sample, following the manufacturer's instructions. This ensures equal loading of protein for each lane in the subsequent SDS-PAGE.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Reagents:
-
4x Laemmli sample buffer
-
Deionized water
-
Protein samples
-
-
Protocol:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane into a 10-12% SDS-PAGE gel.[8]
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer (Blotting)
-
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer (Tris-glycine with 20% methanol)
-
-
Protocol:
-
Activate the PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100V for 1 hour at 4°C).
-
Antibody Incubation and Detection
-
Reagents:
-
Protocol:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation
The results from the Western blot analysis can be quantified by densitometry using software like ImageJ. The expression levels of the target proteins should be normalized to a loading control (e.g., β-actin or GAPDH). The data can be presented in tabular format for clear comparison.
Table 1: Proposed Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Control | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| p-Akt/Akt Ratio | 1.00 | Expected Decrease | Expected Decrease | Expected Decrease |
| p-mTOR/mTOR Ratio | 1.00 | Expected Decrease | Expected Decrease | Expected Decrease |
| Bcl-2 | 1.00 | Expected Decrease | Expected Decrease | Expected Decrease |
| Bax | 1.00 | Expected Increase | Expected Increase | Expected Increase |
| Cleaved Caspase-3 | 1.00 | Expected Increase | Expected Increase | Expected Increase |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 |
Table 2: Proposed Effect of this compound on Inflammation-Related Protein Expression
| Protein | Control | LPS | LPS + YK (10 µM) | LPS + YK (25 µM) | LPS + YK (50 µM) |
| p-ERK/ERK Ratio | 1.00 | Expected Increase | Expected Decrease | Expected Decrease | Expected Decrease |
| p-JNK/JNK Ratio | 1.00 | Expected Increase | Expected Decrease | Expected Decrease | Expected Decrease |
| p-p38/p38 Ratio | 1.00 | Expected Increase | Expected Decrease | Expected Decrease | Expected Decrease |
| iNOS | 1.00 | Expected Increase | Expected Decrease | Expected Decrease | Expected Decrease |
| TNF-α | 1.00 | Expected Increase | Expected Decrease | Expected Decrease | Expected Decrease |
| β-actin | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
Note: "YK" stands for this compound. The expected outcomes are hypothetical and require experimental validation.
Conclusion
This application note provides a comprehensive framework for investigating the mechanism of action of this compound using Western blot analysis. By examining the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways, researchers can gain valuable insights into the potential therapeutic applications of this natural compound in cancer and inflammatory diseases. The detailed protocols and proposed data presentation formats are intended to guide researchers in designing and executing robust experiments to elucidate the molecular mechanisms underlying the biological activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. nsjbio.com [nsjbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. 12% SDS-PAGE Western Blot [protocols.io]
- 9. spb.dia-m.ru [spb.dia-m.ru]
- 10. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Chemiluminescence in western blot | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Yadanzioside K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, likely referring to related anti-cancer compounds such as the ginsenoside metabolite Compound K (CK) or Yadanziolide A, has demonstrated significant potential as a therapeutic agent in oncology. Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of such compounds before they can be considered for clinical trials. This document provides detailed application notes and protocols for the selection of appropriate animal models and the execution of in vivo efficacy testing for this compound and similar anti-cancer agents. The focus is on providing a robust framework for generating reliable and reproducible data.
The anti-cancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, Compound K has been shown to impact pathways such as PI3K/Akt/mTOR and JNK/MAPK, while Yadanziolide A has been demonstrated to inhibit the JAK/STAT pathway.[1][2]
Mechanism of Action and Key Signaling Pathways
Understanding the mechanism of action of this compound is fundamental to selecting the most relevant animal model and designing a robust study. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. These effects are mediated through the modulation of specific signaling pathways.
PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway that regulates cell survival and proliferation. Compound K has been observed to inhibit this pathway, leading to decreased cancer cell growth.[1]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
JAK/STAT Signaling Pathway: The JAK/STAT pathway is vital for cell growth and differentiation. Yadanziolide A has been shown to induce tumor cell apoptosis by inhibiting STAT3 signaling.[2]
Caption: JAK/STAT signaling pathway inhibition by Yadanziolide A.
Animal Model Selection for In Vivo Efficacy Testing
The choice of an appropriate animal model is critical for the successful evaluation of an anti-cancer compound. The selection should be based on the research question, the cancer type, and the compound's mechanism of action.
| Model Type | Description | Advantages | Disadvantages | Recommended Use for this compound |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID). | High reproducibility, relatively low cost, rapid tumor growth. | Lack of tumor microenvironment and heterogeneity, may not accurately predict clinical outcomes. | Initial efficacy screening, dose-response studies. |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are directly implanted into immunodeficient mice.[1] | Preserves original tumor architecture, heterogeneity, and microenvironment; higher predictive value for clinical efficacy.[3] | High cost, lower engraftment rates, slower tumor growth, requires a large cohort of animals. | Advanced efficacy studies, evaluation of patient-specific responses. |
| Orthotopic Models | Tumor cells or tissues are implanted into the corresponding organ of origin in the animal (e.g., liver cancer cells into the mouse liver).[2] | Mimics the clinically relevant tumor microenvironment and metastatic progression. | Technically challenging, tumor growth is difficult to monitor non-invasively. | To study the effect on tumor growth in a relevant microenvironment and on metastasis. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that recapitulate human cancers. | Intact immune system, tumors arise in the correct microenvironment, allows for the study of cancer initiation and progression. | High cost, long latency for tumor development, potential for model-specific artifacts. | To study the interaction with the immune system and for long-term efficacy and safety studies. |
Experimental Protocols
Below is a generalized protocol for an in vivo efficacy study using a cell line-derived xenograft model. This can be adapted for other models with appropriate modifications.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
Step-by-Step Protocol
-
Animal Selection and Acclimatization:
-
Select immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., HepG2 for liver cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO/Cremophor/saline).
-
Administer the compound at the predetermined doses and schedule (e.g., intraperitoneal injection daily for 14 days).[2]
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Collect tumors and major organs for histopathological analysis, biomarker assessment (e.g., Western blot for p-STAT3), and pharmacokinetic studies.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³ ± SEM) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | - | 150.5 ± 12.3 | 1850.2 ± 150.7 | - | - |
| This compound | 10 | 148.9 ± 11.8 | 980.6 ± 95.4 | 47.0 | <0.01 |
| This compound | 20 | 152.1 ± 13.1 | 550.3 ± 60.2 | 70.3 | <0.001 |
| Positive Control | X | 151.7 ± 12.5 | 450.8 ± 55.9 | 75.6 | <0.001 |
Table 2: Body Weight and Toxicity
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g ± SEM) | Mean Body Weight at Endpoint (g ± SEM) | Maximum Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | 20.5 ± 0.8 | 22.1 ± 0.9 | 1.2 | 0/10 |
| This compound | 10 | 20.3 ± 0.7 | 21.5 ± 0.8 | 2.5 | 0/10 |
| This compound | 20 | 20.6 ± 0.9 | 20.1 ± 1.1 | 5.1 | 0/10 |
| Positive Control | X | 20.4 ± 0.8 | 18.9 ± 1.2 | 8.3 | 1/10 |
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Yadanzioside K using Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica, represents a class of natural products with potential cytotoxic and anti-cancer properties.[1][2][] The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potency of novel therapeutic compounds. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound in cancer cell lines using a standard cell viability assay. The provided methodologies are intended to serve as a comprehensive guide for researchers in the fields of oncology, pharmacology, and drug discovery.
Introduction
Brucea javanica (L.) Merr. is a plant that has been traditionally used in Chinese medicine for the treatment of various ailments, including cancer.[4] Its seeds are a rich source of quassinoids, a group of bitter-tasting, degraded triterpenes that have demonstrated a range of biological activities, including antimalarial, antiviral, and potent antitumor effects.[1][4][5][6] this compound belongs to this family of compounds and is a subject of interest for its potential as a novel anticancer agent.[1][2][]
The IC50 value is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by half. This parameter is fundamental in preclinical drug development for comparing the potency of different compounds and for selecting promising candidates for further investigation.
This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method, to determine the IC50 of this compound. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocols
Cell Culture
A human cancer cell line relevant to the research question should be selected (e.g., A549 for lung cancer, MCF-7 for breast cancer, etc.). Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for IC50 Determination
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, resulting in a purple color.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis and IC50 Calculation:
-
Calculate Percent Viability:
-
Average the absorbance values of the replicate wells for each concentration.
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or similar to determine the IC50 value. The IC50 is the concentration of this compound that results in 50% cell viability.
-
Data Presentation
The quantitative data from the cell viability assays should be summarized in a clear and structured table for easy comparison.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| Example: A549 (Lung Cancer) | 48 | To be determined |
| Example: MCF-7 (Breast Cancer) | 48 | To be determined |
| Example: HCT116 (Colon Cancer) | 48 | To be determined |
Note: The IC50 values are hypothetical and need to be determined experimentally.
Potential Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other quassinoids from Brucea javanica and various natural compounds have been shown to exert their anticancer effects through the modulation of key cellular signaling cascades. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and apoptosis.[7][8][9] Further research is required to determine if this compound's mechanism of action involves the MAPK/ERK pathway.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathway for Investigation
Caption: Potential MAPK/ERK signaling pathway for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 7. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics and control of the ERK signaling pathway: Sensitivity, bistability, and oscillations | PLOS One [journals.plos.org]
- 9. cusabio.com [cusabio.com]
Quantifying Yadanzioside K-Induced Apoptosis Using Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, a quassinoid glycoside isolated from the seeds of Brucea javanica, has been a subject of interest for its potential therapeutic properties. Preliminary studies on related compounds suggest that it may exhibit anti-proliferative and pro-apoptotic effects on cancer cells. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therefore, accurately quantifying apoptosis is a key step in the evaluation of novel therapeutic compounds like this compound.
Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level.[1][2] One of the most common and reliable methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[3][4][5][6][] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using this method and presents a framework for data analysis and interpretation.
Principle of the Annexin V/PI Assay:
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[3][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[4][5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4] By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced apoptosis is yet to be fully elucidated, based on the mechanisms of other structurally related compounds, a hypothetical pathway can be proposed. This often involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocol: Quantifying Apoptosis by Flow Cytometry
This protocol outlines the steps for treating cells with this compound and subsequently staining them with Annexin V-FITC and PI for flow cytometric analysis.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired (e.g., staurosporine).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and combine these cells with the previously collected supernatant.
-
For suspension cells: Collect the cells directly from the culture flask.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[3][]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[3][]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates correctly.
-
Data Presentation and Analysis
The data obtained from the flow cytometer can be presented as dot plots, with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant gates can be set based on the control samples to delineate the four cell populations. The percentage of cells in each quadrant should be recorded.
Table 1: Hypothetical Quantitative Analysis of Apoptosis Induced by this compound in a Cancer Cell Line after 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.3 ± 0.9 | 13.4 ± 2.1 |
| This compound (25 µM) | 68.3 ± 4.2 | 18.7 ± 2.5 | 11.5 ± 1.8 | 30.2 ± 4.3 |
| This compound (50 µM) | 45.1 ± 5.1 | 30.2 ± 3.8 | 22.4 ± 2.9 | 52.6 ± 6.7 |
| This compound (100 µM) | 22.7 ± 3.9 | 45.8 ± 4.6 | 29.1 ± 3.5 | 74.9 ± 8.1 |
| Positive Control | 15.4 ± 2.8 | 40.1 ± 5.2 | 42.3 ± 4.9 | 82.4 ± 10.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (50 µM)-Induced Apoptosis.
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.2 | 3.6 ± 0.6 |
| 12 | 80.5 ± 3.1 | 12.3 ± 1.5 | 6.2 ± 0.8 | 18.5 ± 2.3 |
| 24 | 65.2 ± 4.5 | 22.8 ± 2.9 | 10.7 ± 1.4 | 33.5 ± 4.3 |
| 48 | 45.1 ± 5.1 | 30.2 ± 3.8 | 22.4 ± 2.9 | 52.6 ± 6.7 |
| 72 | 28.9 ± 4.3 | 25.6 ± 3.1 | 43.2 ± 5.5 | 68.8 ± 8.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to assess the pro-apoptotic activity of novel compounds like this compound. The detailed protocol and data presentation framework in this application note offer a reliable guide for researchers in the fields of oncology and drug discovery to evaluate the apoptotic potential of new therapeutic agents. Further experiments, such as caspase activity assays and Western blotting for key apoptotic proteins, can be performed to further elucidate the molecular mechanisms underlying this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Yadanzioside F | C29H38O16 | CID 44584516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A narrative review of the pharmacology of ginsenoside compound K - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Ginsenoside K | C36H62O8 | CID 9852086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Yadanzioside K (Compound K) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K, more commonly known as Compound K, is a key bioactive metabolite of ginsenosides derived from ginseng.[1][2] It has garnered significant attention in cancer research for its potent anti-tumor activities, including the inhibition of cell proliferation, invasion, and migration, as well as the induction of apoptosis and autophagy.[2][3] These effects are mediated through the modulation of various signaling pathways and the subsequent alteration of gene expression profiles.
These application notes provide a comprehensive overview of the effects of Compound K on gene expression and detail the experimental protocols necessary to conduct such analyses.
Mechanism of Action and Signaling Pathways
Compound K exerts its anticancer effects by targeting multiple signaling pathways. Understanding these pathways is crucial for designing and interpreting gene expression studies.
One of the primary mechanisms involves the inhibition of glucose metabolism in cancer cells. Compound K has been shown to suppress the expression of key enzymes involved in glycolysis, such as Hexokinase II (HK II), Pyruvate Dehydrogenase Kinase 1 (PDK1), and Lactate Dehydrogenase A (LDHA), by inhibiting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[1] This leads to decreased glucose uptake and lactate secretion, thereby starving cancer cells of the energy required for their rapid proliferation.[1]
Furthermore, Compound K is known to induce apoptosis and autophagy through the modulation of several key signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Compound K leads to decreased cell proliferation and survival.[2][4]
-
MAPK/JNK Pathway: Activation of the JNK pathway is associated with the induction of apoptosis in response to cellular stress.[3]
-
AMPK/mTOR Pathway: Activation of AMPK, an energy sensor, and subsequent inhibition of mTOR can trigger autophagy.[3]
The modulation of these pathways results in downstream changes in the expression of genes that regulate cell cycle, apoptosis, and metabolism.
Data Presentation: Expected Gene Expression Changes
The following tables summarize the anticipated changes in gene expression in cancer cells following treatment with Compound K, based on published literature. These tables provide a clear and structured overview for easy comparison.
Table 1: Down-regulated Genes in Response to Compound K Treatment
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| HK2 | Hexokinase 2 | Glycolysis | Significant Decrease |
| PDK1 | Pyruvate Dehydrogenase Kinase 1 | Glucose Metabolism | Significant Decrease |
| LDHA | Lactate Dehydrogenase A | Glycolysis | Significant Decrease |
| SLC2A1 (GLUT1) | Solute Carrier Family 2 Member 1 | Glucose Transport | Significant Decrease |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | Decrease |
| CCND1 | Cyclin D1 | Cell Cycle Progression | Decrease |
| MMP2 | Matrix Metallopeptidase 2 | Cell Invasion and Metastasis | Decrease |
| MMP9 | Matrix Metallopeptidase 9 | Cell Invasion and Metastasis | Decrease |
Table 2: Up-regulated Genes in Response to Compound K Treatment
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | Increase |
| CASP3 | Caspase 3 | Apoptosis Execution | Increase |
| CASP9 | Caspase 9 | Apoptosis Initiation | Increase |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | Increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Cell Culture and Treatment with Compound K
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound K Preparation: Prepare a stock solution of Compound K (e.g., 10 mM in DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Compound K treatment.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Compound K or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
DNase Treatment: Perform an optional DNase I treatment to remove any contaminating genomic DNA.[5]
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered pure.[6]
-
RNA Integrity Assessment: Evaluate the RNA integrity using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 7 is recommended for RNA-sequencing.[7]
Protocol 3: RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare RNA-sequencing libraries from the extracted RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for gene expression profiling.[8]
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene to generate a count matrix.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between Compound K-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by Compound K treatment.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for the genes of interest identified from the RNA-seq data and for a stable reference gene (e.g., GAPDH, ACTB).[5]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.[6][9]
-
qPCR Run: Perform the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by Compound K and the experimental workflow for gene expression analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Caption: HIF-1α Signaling Pathway Inhibition by Compound K.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
- 1. Ginsenoside compound K inhibits growth of lung cancer cells via HIF-1α-mediated glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. qPCR validation of RNAseq data [bio-protocol.org]
- 6. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Pharmacokinetic and Bioavailability Studies of Yadanzioside K in Rodents
Introduction
Yadanzioside K is a quassinoid glycoside isolated from the medicinal plant Brucea javanica, which has been traditionally used in Chinese medicine.[1][2][3] Pharmacokinetic (PK) and bioavailability studies are fundamental to the development of any new chemical entity for therapeutic use. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is essential for determining dosing regimens and understanding its potential efficacy and toxicity.
This document provides detailed protocols for conducting pharmacokinetic and bioavailability studies of this compound in rodent models, such as rats and mice. It covers in vivo experimental procedures, bioanalytical methods for sample quantification, and data analysis.
Experimental Protocols
A critical aspect of successful pharmacokinetic studies is the meticulous execution of experimental protocols. The following sections detail the necessary steps for in vivo studies involving this compound.
2.1. Animal Models
-
Species: Sprague-Dawley (SD) rats or ICR mice are commonly used for pharmacokinetic studies.[4] The choice of species may depend on the specific research question and available resources.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study. For excretion studies, metabolic cages are necessary to collect urine and feces separately.
2.2. Drug Formulation and Administration
The formulation of this compound will depend on its solubility and the intended route of administration.
-
Intravenous (IV) Administration:
-
Vehicle: A common vehicle for IV administration is a mixture of DMSO and saline (e.g., 2:8, v/v).[4] The final concentration of DMSO should be carefully controlled to avoid toxicity. Other suitable solubilizing agents may be required depending on the physicochemical properties of this compound.
-
Dose: A typical intravenous dose for an initial pharmacokinetic study in rodents is in the range of 1-5 mg/kg.[4]
-
Procedure: Administer the formulated drug as a single bolus injection via the tail vein. For rats, the jugular vein can also be cannulated for both dosing and serial blood sampling.
-
-
Oral (PO) Administration:
-
Vehicle: For oral administration, this compound can be suspended or dissolved in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution or a mixture of Cremophor EL, ethanol, and water.
-
Dose: Oral doses are typically higher than IV doses to account for incomplete absorption. A starting dose could be in the range of 10-100 mg/kg.
-
Procedure: Administer the formulation via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to oral dosing to minimize variability in absorption.
-
2.3. Sample Collection
-
Blood Sampling:
-
Schedule: A typical blood sampling schedule for a rodent PK study would be pre-dose (0 h), and then at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Route: In rats, serial blood samples can be collected from the jugular vein (if cannulated) or the saphenous vein. In mice, due to their smaller size, sparse sampling (one or two time points per animal) or terminal blood collection via cardiac puncture may be necessary.
-
Volume: The volume of each blood sample should be minimized (e.g., 100-200 µL) to avoid physiological stress on the animal.
-
Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]
-
-
Urine and Feces Collection:
-
Procedure: For excretion studies, animals are housed in metabolic cages. Urine and feces are collected at specified intervals (e.g., 0-12 h, 12-24 h, 24-48 h).
-
Processing: The volume of urine should be recorded, and an aliquot stored at -80°C. Feces should be collected, weighed, and homogenized in a suitable buffer before being stored at -80°C.
-
2.4. Bioanalytical Method
A sensitive and specific analytical method is required to quantify this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method is to add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. An internal standard should be added to the solvent to account for extraction variability.
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and then elute the analyte, providing a cleaner sample extract.
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reversed-phase column is typically used for the separation of small molecules like this compound. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Data Presentation
Quantitative data from pharmacokinetic and bioavailability studies should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example)
| Parameter | Unit | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 | 350 ± 75 |
| Tmax (Time to Cmax) | h | 0.083 | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 2500 ± 400 | 1200 ± 300 |
| AUC0-∞ (AUC to Infinity) | ng·h/mL | 2600 ± 420 | 1350 ± 350 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 | 4.2 ± 1.1 |
| CL (Clearance) | L/h/kg | 0.77 ± 0.15 | - |
| Vd (Volume of Distribution) | L/kg | 3.8 ± 0.9 | - |
Table 2: Bioavailability of this compound in Rodents (Example)
| Parameter | Formula | Value (%) |
| Absolute Bioavailability (F%) | (AUCoral / AUCIV) x (DoseIV / Doseoral) | 5.2 |
Visualizations: Workflows and Pathways
4.1. Experimental Workflow for Rodent Pharmacokinetic Study
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yadanzioside K Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Yadanzioside K in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural quassinoid glucoside found in plants such as Brucea javanica. Like many natural products, it is a lipophilic molecule, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media. Achieving a sufficient and stable concentration in solution is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful and versatile polar apathetic solvent that can dissolve a wide range of both polar and nonpolar compounds.[1][2] It is a common choice for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies.
-
Ethanol: As a polar protic solvent, ethanol can also be an effective solvent for many organic compounds.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar apathetic solvent that can be used for dissolving lipophilic compounds.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted to the final desired concentration in the aqueous experimental medium.
Q3: What is the maximum recommended concentration of organic solvents in cell culture media?
The concentration of organic solvents like DMSO in the final cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. It is essential to include a vehicle control (media with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q4: I am observing precipitation of this compound after diluting my stock solution into the aqueous medium. What can I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, ensure the temperature is not detrimental to the stability of this compound or other components of your assay.
-
Incorporate a solubilizing agent: Consider the use of solubilizing agents or formulation strategies as described in the troubleshooting guide below.
Troubleshooting Guide
This guide provides strategies to overcome common solubility issues encountered with this compound during in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually while vortexing. - Try a different recommended organic solvent (e.g., switch from ethanol to DMSO). - Gentle warming and sonication can aid dissolution in the organic solvent. |
| Precipitation occurs immediately upon dilution into aqueous media. | The final concentration exceeds the aqueous solubility of this compound. | - Lower the final working concentration. - Increase the percentage of co-solvent (e.g., DMSO) if cell tolerance allows. - Prepare the final dilution in a stepwise manner, gradually increasing the proportion of aqueous medium. |
| The solution appears cloudy or forms a precipitate over time. | The compound is not stable in the aqueous solution at the tested concentration and conditions. | - Prepare fresh dilutions immediately before each experiment. - Evaluate the use of solubilizing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous medium. These should be tested for their own effects on the experimental system. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution. | - Standardize the protocol for preparing the stock and working solutions. - Ensure the this compound is fully dissolved in the stock solution before further dilution. - Visually inspect the final solution for any signs of precipitation before use. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact concentrations may need to be optimized based on the specific requirements of your experiment.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions for Cell Culture Experiments
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate serial dilution of the stock solution in the same organic solvent (e.g., DMSO).
-
Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of the organic solvent is non-toxic to the cells.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.
Visualizations
Caption: A generalized workflow for the preparation and use of this compound in in vitro experiments.
Caption: A logical diagram for troubleshooting precipitation issues with this compound.
References
Yadanzioside K stability issues in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside K. The information is designed to address potential stability issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability in cell culture media. This compound, like many natural products, may be susceptible to degradation over time in the complex environment of cell culture media. Factors such as pH, temperature, enzymatic activity from cells, and interactions with media components can all contribute to its degradation. We recommend performing a stability assay to determine the half-life of this compound in your specific cell culture conditions.
Q2: What are the common degradation pathways for compounds like this compound in cell culture media?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, similar compounds can undergo hydrolysis of ester or glycosidic bonds, oxidation, or enzymatic degradation by cellular enzymes that may be released into the media. The presence of certain amino acids like L-glutamine and L-cystine, which can themselves be unstable in media, may also influence the overall chemical environment and potentially impact the stability of your compound.[1][2]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your typical experiment. This involves incubating the compound in the medium (with and without cells) and collecting samples at various time points for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] A detailed protocol is provided in the Troubleshooting Guide section.
Q4: What concentration of solvent should I use to dissolve this compound, and can it affect stability?
A4: It is advisable to use a concentration of an organic solvent like DMSO that does not exceed 0.1% in the final incubation medium, with a maximum of 1%.[5] Higher concentrations of organic solvents can be toxic to cells and may also influence the stability and solubility of the compound in the aqueous environment of the cell culture media.
Q5: Are there any components in the cell culture media that are known to affect compound stability?
A5: Yes, certain components in cell culture media can impact the stability of dissolved compounds. For instance, some media components like cysteine and ferric ammonium citrate have been shown to affect the stability of other molecules in solution.[6][7] The degradation of other components, such as L-glutamine, can lead to the production of ammonia, which can alter the pH of the medium and affect the stability of other components.[1]
Troubleshooting Guide
Issue: Variability in Experimental Readouts
If you are observing high variability in your experimental results with this compound, it is crucial to assess its stability under your specific experimental conditions.
Recommended Action: Perform a Stability Assay
This protocol will help you determine the stability of this compound in your cell culture medium over a specific time course.
Objective: To determine the concentration of this compound remaining in cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, non-coated multi-well plates (e.g., 12-well or 24-well)
-
Incubator (37°C, 5% CO2)
-
Analytical equipment: HPLC or LC-MS/MS system
-
Internal standard (a stable compound with similar analytical properties to this compound)
-
Acetonitrile or other suitable organic solvent for protein precipitation
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.[5]
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed cell culture medium to your final working concentration (e.g., 10 µM).
-
Experimental Setup:
-
Add the this compound-containing medium to wells of a multi-well plate.
-
Include control wells with medium only (no compound) and medium with cells but no compound.
-
-
Time-Course Sampling:
-
Incubate the plate at 37°C in a CO2 incubator.
-
Collect aliquots (e.g., 100 µL) from the wells at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Sample Processing:
-
To each collected aliquot, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile containing an internal standard).[3]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the degradation profile.
-
Calculate the half-life (t½) of the compound in the medium.
-
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 12 | 6.2 | 62 |
| 24 | 4.0 | 40 |
| 48 | 1.5 | 15 |
This is example data and should be replaced with your experimental findings.
Caption: Workflow for assessing this compound stability in cell culture media.
Potential Signaling Pathway Interactions
While the precise molecular targets of this compound may still be under investigation, many bioactive compounds influence common signaling cascades that regulate cell proliferation, differentiation, and apoptosis. One such critical pathway is the MAPK/ERK pathway.[9][10] Understanding these potential interactions is crucial for interpreting experimental outcomes.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus, influencing a wide range of cellular processes.[9][11]
Caption: Simplified diagram of the MAPK/ERK signaling pathway and potential points of modulation.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cusabio.com [cusabio.com]
- 10. Dynamics and control of the ERK signaling pathway: Sensitivity, bistability, and oscillations | PLOS One [journals.plos.org]
- 11. Dynamics and control of the ERK signaling pathway: Sensitivity, bistability, and oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ginsenoside Compound K for Effective Anti-Cancer Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Ginsenoside Compound K (CK) in anti-cancer research. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is Ginsenoside Compound K (CK) and what are its primary anti-cancer mechanisms?
Ginsenoside Compound K (CK) is a major intestinal bacterial metabolite of ginsenosides, the active components of ginseng.[1][2] It exhibits a wide range of anti-cancer activities by modulating multiple cellular processes. The primary mechanisms include:
-
Inhibition of Proliferation: CK can arrest the cell cycle, often at the G1 phase, preventing cancer cells from dividing.[1]
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells through both mitochondria-mediated and death receptor-mediated pathways.[1]
-
Induction of Autophagy: CK can induce autophagy, a process of cellular self-digestion that can lead to cell death in some cancer types.[1][2]
-
Inhibition of Invasion and Migration: It can prevent cancer cells from spreading to other parts of the body by downregulating matrix metalloproteinases (MMPs).[3]
-
Anti-angiogenesis: CK can inhibit the formation of new blood vessels that tumors need to grow.[1]
Q2: What is a typical effective concentration range for Ginsenoside Compound K in vitro?
The effective concentration of Ginsenoside Compound K, often represented by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line. Generally, IC50 values for CK are reported to be in the micromolar (µM) range. For instance, in HCT-116 colon cancer cells, the IC50 value was noted to be as low as 0.34 µM for a derivative, while in other cell lines it can range from 10 to 50 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: I am not observing the expected cytotoxic effects of Compound K on my cancer cell line. What could be the issue?
Several factors could contribute to a lack of cytotoxic effects. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to CK. Some cell lines may be inherently resistant. It is advisable to test a panel of cell lines if possible.
-
Compound Quality and Solubility: Ensure the purity and integrity of your Compound K. CK is poorly soluble in aqueous solutions; dissolving it in a small amount of DMSO before diluting it in culture medium is recommended. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Treatment Duration: The anti-cancer effects of CK may be time-dependent. Consider extending the treatment duration (e.g., 24, 48, 72 hours) to observe a significant effect.[5]
-
Cell Density: High cell density can sometimes reduce the apparent efficacy of a compound. Ensure you are seeding cells at an appropriate density for your assays.
-
Experimental Assay: The choice of viability assay can influence the results. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death. Consider using a complementary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: High variability in IC50 values for Ginsenoside Compound K across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Compound K Precipitation | Prepare fresh stock solutions of Compound K for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Variations in Incubation Time | Standardize the incubation time with Compound K across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes. |
Guide 2: Difficulty in Detecting Apoptosis
Problem: Unable to detect significant apoptosis induction after treatment with Ginsenoside Compound K.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to identify a concentration that induces apoptosis without causing widespread necrosis. A concentration around the IC50 value is a good starting point. |
| Incorrect Time Point | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Insensitive Detection Method | Use multiple methods to detect apoptosis. For example, combine Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement. |
| Cell Line Resistance | The apoptotic machinery may be dysregulated in your cell line. Consider examining the expression levels of key apoptosis-related proteins like Bcl-2 and Bax. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of Ginsenoside Compound K (CK) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | >30 | [1] |
| HT-29 | Colorectal Cancer | Not specified, but showed growth inhibition | [1] |
| MCF-7 | Breast Cancer | Not specified, but showed proliferation inhibition | [1] |
| SKBR3 | Breast Cancer | Not specified, but showed viability inhibition | [1] |
| MDA-MB-231 | Breast Cancer | Not specified, but showed viability inhibition | [1] |
| HepG2 | Liver Cancer | Not specified, but showed cytotoxic activity | [1] |
| MHCC97-H | Liver Cancer | Not specified, but showed proliferation inhibition | [1] |
| A549 | Non-small Cell Lung Cancer | Not specified, but showed viability inhibition | [2] |
| H1975 | Non-small Cell Lung Cancer | Not specified, but showed viability inhibition | [2] |
| T24 | Bladder Cancer | Not specified, but promoted apoptosis | [2] |
| U266 | Multiple Myeloma | Not specified, but reduced cell viability | [2] |
Note: The provided data is a compilation from various sources. It is highly recommended to determine the IC50 value empirically for your specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of Ginsenoside Compound K on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound K Treatment: Prepare serial dilutions of Ginsenoside Compound K in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CK. Include a vehicle control (medium with the same concentration of DMSO as the highest CK concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein expression in key signaling pathways upon treatment with Ginsenoside Compound K.
-
Cell Lysis: After treating cells with CK for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by Ginsenoside Compound K and a typical experimental workflow for its evaluation.
References
- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
Troubleshooting inconsistent results in Yadanzioside K bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioassays with Yadanzioside K.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I prevent this?
A1: this compound, like many glycosides, can have limited solubility in aqueous solutions. Precipitation is a common issue that can lead to inconsistent results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Final DMSO Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.[1]
-
Dilution Method: To minimize precipitation upon dilution, add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Pre-warmed Medium: Use pre-warmed cell culture medium (37°C) for dilution, as this can sometimes improve solubility.
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What are the potential causes and solutions?
A2: High variability in replicate wells is a frequent problem in cell-based assays and can obscure the true effect of your compound.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding sets of wells to prevent cell settling.
-
Pipetting Errors: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the pipette tips.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Compound Precipitation: As mentioned in Q1, precipitation of this compound can lead to uneven exposure of cells to the compound. Visually inspect your wells for any signs of precipitation after adding the compound.
Q3: My results are not consistent from one experiment to the next. What factors could be contributing to this lack of reproducibility?
A3: Lack of reproducibility can be frustrating and can arise from several sources.
-
Cell Passage Number: Cells can change phenotypically and genotypically at high passage numbers. Use cells within a consistent and low passage number range for all experiments. It is good practice to establish a master and working cell bank.
-
Reagent Stability: Ensure all reagents, including this compound stock solutions, are stored correctly and are within their expiration dates. This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Incubation Times: Use consistent incubation times for cell treatment and subsequent assay steps.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and response to treatments. It is advisable to test a new batch of FBS before using it in critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Bioactivity or No Effect Observed | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound in DMSO and store in single-use aliquots at -20°C or -80°C. |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | Double-check all calculations for dilutions. Calibrate pipettes and use proper pipetting techniques. | |
| Cell Line Insensitivity: The chosen cell line may not be responsive to this compound. | Research literature for cell lines known to be sensitive to quassinoid glycosides or screen a panel of different cell lines. | |
| High Background Signal in Assay | Autofluorescence: this compound or components in the media may be autofluorescent at the assay wavelengths. | Run a control with this compound in cell-free media to check for background signal. If significant, consider using an alternative assay with a different detection method (e.g., colorimetric instead of fluorescent). |
| Non-specific Binding (for antibody-based assays): Insufficient blocking or high antibody concentrations. | Optimize blocking conditions (e.g., increase blocking time or try a different blocking agent). Titrate primary and secondary antibody concentrations. | |
| Inconsistent Dose-Response Curve | Compound Solubility Issues: Precipitation at higher concentrations. | Re-evaluate the solubility of this compound in your assay medium. Consider using a lower starting concentration or a different solvent system if compatible with your cells. |
| Cell Seeding Density: Cell density that is too high or too low can affect the response. | Optimize the cell seeding density for your specific assay and cell line. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a quassinoid glycoside.[2][3][4] Its physicochemical properties are crucial for proper handling in bioassays.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₈O₁₈ | BOC Sciences |
| Molecular Weight | 768.76 g/mol | BOC Sciences |
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways
This protocol outlines the general steps to investigate the effect of this compound on key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.[9][10][11][12]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
This compound and Cellular Signaling
This compound, being a quassinoid glycoside, is hypothesized to exert its biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways. Based on studies of similar compounds like Ginsenoside Compound K, the PI3K/Akt and MAPK/ERK pathways are potential targets.[13][14] Additionally, the NF-κB pathway is a critical regulator of inflammation and is often modulated by natural products.[15][16]
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
When faced with inconsistent results in this compound bioassays, a systematic troubleshooting approach is essential.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginsenoside compound K exerts anti-inflammatory effects through transcriptional activation and transcriptional inhibition of glucocorticoid receptor in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Yadanzioside K precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Yadanzioside K in aqueous solutions. Given that specific solubility data for this compound is limited in published literature, the following recommendations are based on general principles for handling complex triterpenoid glycosides and related compounds derived from Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a complex triterpenoid glycoside extracted from Brucea javanica.[1] Compounds of this class, particularly the active quassinoids, are known for having poor water solubility.[1][2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given aqueous medium. This can be triggered by several factors, including high concentration, low temperature, inappropriate pH, or the absence of necessary co-solvents.
Q2: What is the recommended solvent for making a stock solution of this compound?
For sparingly soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used universal solvent for creating stock solutions of complex natural products for biological assays.[3][4] For a related compound, Yadanzioside A, a stock solution of up to 50 mg/mL in DMSO can be prepared with the help of ultrasonic treatment.[4] Ethanol is another potential solvent.[4]
Q3: How can I improve the solubility of this compound in my final aqueous solution?
Improving solubility in the final aqueous buffer involves carefully diluting the organic stock solution and potentially including solubility enhancers. Key strategies include:
-
Using Co-solvents: Formulations for similar compounds often include co-solvents like PEG300 and surfactants such as Tween-80 when diluting the stock solution into an aqueous medium.[4]
-
Adjusting pH: The solubility of triterpene glycosides can be pH-dependent, with solubility potentially increasing at a neutral to slightly alkaline pH (e.g., pH 7.5).[5] It is advisable to test the solubility in your specific buffer system.
-
Employing Excipients: For certain applications, excipients like SBE-β-CD (sulfobutylether-β-cyclodextrin) can be used to enhance aqueous solubility.[4]
Q4: What are the best practices for storing this compound solutions?
To maintain the stability and prevent degradation or precipitation of this compound solutions, follow these guidelines:
-
Stock Solutions: Aliquot your concentrated stock solution (e.g., in DMSO) into small, single-use vials to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C for long-term stability.[4][6]
-
Aqueous Solutions: Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution refrigerated at 4°C and visually inspect for any precipitation before use.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
| Potential Cause | Suggested Solution |
| High Final Concentration | The concentration of this compound in the final aqueous solution is above its solubility limit. Try preparing a more dilute solution. |
| Solvent Shock | The rapid change in solvent polarity causes the compound to crash out. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. |
| Low DMSO Tolerance | The final concentration of DMSO in your aqueous solution may be too low to keep the compound dissolved. Ensure the final DMSO concentration is within a range that is compatible with your experiment but sufficient for solubility (typically ≤1%). If precipitation persists, a solubility enhancer may be needed. |
| Buffer pH | The pH of your aqueous buffer may not be optimal for this compound solubility. Triterpene glycosides can exhibit pH-dependent solubility.[5] Consider testing solubility in buffers with slightly different pH values around your target pH. |
Issue: Solution is initially clear but forms a precipitate over time (e.g., during storage or incubation).
| Potential Cause | Suggested Solution |
| Temperature Fluctuation | Solubility often decreases at lower temperatures. If the solution was prepared at room temperature and then refrigerated, precipitation may occur. Try to perform dilutions and experiments at a consistent temperature. If refrigeration is necessary, allow the solution to return to the experimental temperature and check for precipitate before use. |
| Metastable Solution | The initial solution may have been supersaturated. Over time, the compound crystallizes out to reach its true equilibrium solubility. Prepare the working solution immediately before use. Lowering the final concentration should prevent this. |
| Compound Degradation | Although less common for precipitation, degradation could lead to less soluble byproducts. Ensure stock solutions are stored properly and prepare aqueous solutions fresh. |
Data and Formulation Summary
| Component | Role | Example Concentration / Use | Source |
| DMSO | Primary Stock Solvent | Up to 50 mg/mL (may require sonication) | [4] |
| Ethanol | Primary Stock Solvent | Up to 25 mg/mL (may require sonication) | [4] |
| PEG300 | Co-solvent (for aqueous dilution) | Used in a 1:4 ratio with stock solution before adding other components. | [4] |
| Tween-80 | Surfactant / Emulsifier | Used as a 5% component of the final formulation volume. | [4] |
| SBE-β-CD | Solubility Enhancer | A 20% solution in saline is used to dilute the stock solution. | [4] |
| Corn Oil | Vehicle (for in vivo studies) | Used to dilute a DMSO or Ethanol stock solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-25 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[4]
-
Centrifuge the tube briefly to collect the entire solution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Small-Scale Solubility Test in Aqueous Buffer
-
Prepare several dilutions of your this compound DMSO stock solution (e.g., 100x, 200x, 500x, 1000x) in your target aqueous buffer.
-
To a 1.5 mL microcentrifuge tube containing the aqueous buffer, add the corresponding volume of DMSO stock solution drop-wise while gently vortexing. For example, for a 100x dilution, add 10 µL of stock to 990 µL of buffer.
-
After mixing, visually inspect each tube for immediate signs of precipitation or turbidity against a dark background.
-
Incubate the tubes under your planned experimental conditions (e.g., 37°C or 4°C) for a set period (e.g., 2 hours).
-
After incubation, visually inspect again for any precipitate. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and check for a pellet.
-
The highest concentration that remains clear under all conditions is your estimated working solubility limit.
Visual Guides
The following diagrams illustrate key workflows for addressing precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended two-step dilution protocol for this compound.
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Strategies to enhance the stability of Yadanzioside K for long-term storage
Disclaimer: Yadanzioside K is a specific natural product for which detailed public stability data is limited. The following guidance is based on established principles for the stability of glycosides and saponins. Researchers should use this information as a starting point to develop specific stability protocols for their unique experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general chemical properties of glycosides and saponins, the primary factors that can lead to the degradation of this compound are:
-
pH: Glycosidic bonds are susceptible to hydrolysis under acidic conditions, which would cleave the sugar moieties from the aglycone core.[1][2][3] They are generally more stable in neutral to basic conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate chemical degradation, including hydrolysis and oxidation. For many saponins, high temperatures, particularly at acidic pH, lead to significant degradation.[4][5]
-
Light: Exposure to UV or high-intensity visible light can induce photolytic degradation. It is a standard practice to store saponin-containing materials protected from light.[4]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the degradation of various functional groups within the molecule.
-
Moisture: High humidity can facilitate hydrolytic degradation, especially in the solid state.[4]
Q2: What are the ideal long-term storage conditions for this compound?
A2: While specific optimal conditions must be determined experimentally, the following general conditions are recommended for enhancing the long-term stability of glycosidic natural products like this compound:
-
Temperature: Store at low temperatures, such as -20°C for long-term storage and 2-8°C for short-term use.[4]
-
Light: Protect from light by storing in amber vials or in the dark.[4]
-
Atmosphere: For maximum stability, especially for solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Form: Store as a dry powder (lyophilized if isolated from solution) rather than in solution. If solutions are necessary, use a buffered, neutral pH solvent and store at -20°C or -80°C.
Q3: I need to dissolve this compound for my experiments. Which solvents are recommended to minimize degradation?
A3: For immediate use, high-purity solvents such as DMSO, ethanol, or methanol are commonly used. For aqueous solutions, it is crucial to control the pH. Use a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to prevent acid-catalyzed hydrolysis.[1] Avoid preparing large stock solutions in acidic or strongly basic aqueous media.
Q4: How can I determine if my sample of this compound has degraded?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required.[6][7][8] A properly developed HPLC method will allow you to:
-
Quantify the parent peak of this compound.
-
Separate the parent peak from any degradation products, which will appear as new peaks in the chromatogram.
-
Assess the purity of your sample over time by monitoring the decrease in the parent peak area and the increase in degradation product peak areas.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Sample degradation due to improper storage. | Verify storage conditions (temperature, light, moisture). Prepare fresh solutions from a new stock of solid material. Perform an HPLC analysis to check the purity of the current stock. |
| Appearance of new peaks in the HPLC chromatogram of an old sample. | Chemical degradation of this compound. | This is expected over time. Use a stability-indicating HPLC method to track the formation of these degradants. If their presence confounds experimental results, use a freshly prepared or newly purified sample. |
| Precipitation observed in a stored solution of this compound. | Poor solubility in the chosen solvent at storage temperature or potential degradation to a less soluble product. | Allow the solution to warm to room temperature and check for re-dissolution. If precipitation persists, consider centrifugation or filtration before use, and re-quantify the concentration of the supernatant. For future storage, consider a different solvent system or storing at a lower concentration. |
| Color change in the solid sample or solution. | This may indicate oxidative or photolytic degradation. | Discard the sample. Ensure future samples are stored protected from light and under an inert atmosphere if necessary. |
Data Presentation: Stability Assessment Strategies
To properly assess the stability of this compound, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to predict its degradation pathways and to develop a stability-indicating analytical method.[9][10][11][12]
Table 1: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Objective |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at RT or 60°C | To assess susceptibility to acid-catalyzed degradation of the glycosidic bond.[13] |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at RT or 60°C | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at RT | To identify potential oxidative degradation products. |
| Thermal Stress | 60 - 80°C (Solid & Solution) | 24 - 72 hours | To determine the effect of heat on stability. |
| Photostability | ICH Q1B conditions (UV & Vis light) | As per guidelines | To assess sensitivity to light-induced degradation.[10] |
Note: The goal is to achieve 5-20% degradation to ensure that degradation products can be adequately characterized without completely consuming the parent compound.[12]
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Solid Form | Solution Form |
| Temperature | -20°C or below | -80°C (preferred) or -20°C |
| Light | Store in amber vials or in the dark | Store in amber vials or in the dark |
| Atmosphere | Sealed container, consider desiccant | Degas solvent, overlay with inert gas (N₂/Ar) |
| Solvent | N/A | Anhydrous DMSO, or neutral aqueous buffer |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.
-
Initial Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Use a PDA or DAD detector to monitor at a wavelength where this compound has maximum absorbance.
-
-
Forced Degradation Sample Preparation:
-
Prepare separate solutions of this compound and subject them to the stress conditions outlined in Table 1.
-
Neutralize the acidic and basic samples before injection.
-
Aim for approximately 10-20% degradation of the main peak.[9]
-
-
Method Optimization:
-
Inject a mixture of all stressed samples and an unstressed control.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.
-
Ensure peak purity of the parent compound in the stressed samples using a PDA detector.
-
-
Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
References
- 1. Glycosides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 13. researchgate.net [researchgate.net]
Cell line-specific responses to Yadanzioside K treatment
Technical Support Center: Cell Line-Specific Responses to Ginsenoside Compound K (CK) Treatment
Disclaimer: Initial searches for "Yadanzioside K" did not yield specific scientific data. This technical support guide has been developed based on the assumption that the query refers to Ginsenoside Compound K (CK) , a well-researched ginsenoside metabolite with known cell line-specific anticancer effects.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting for common experimental issues, detailed protocols, and summarized data related to the effects of Ginsenoside Compound K on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Ginsenoside Compound K (CK) and what is its primary mechanism of action against cancer cells?
A1: Ginsenoside Compound K (CK) is a major intestinal bacterial metabolite of protopanaxadiol ginsenosides found in ginseng.[1] It is known to have higher bioavailability compared to its parent ginsenosides.[2] CK exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the inhibition of cancer cell proliferation, invasion, and angiogenesis.[3][4]
Q2: How does the cell line type influence the efficacy of CK treatment?
A2: The sensitivity of cancer cell lines to CK can vary significantly. This variation is reflected in the wide range of half-maximal inhibitory concentrations (IC50) observed across different cell lines. For instance, neuroblastoma and glioma cell lines have been reported to be highly sensitive to CK, with IC50 values in the low micromolar range.[5] The specific genetic and phenotypic characteristics of each cell line, including the status of key signaling pathways, contribute to these differential responses.
Q3: What are the known signaling pathways modulated by Ginsenoside Compound K?
A3: Ginsenoside Compound K has been shown to modulate several critical signaling pathways involved in cancer progression. A key pathway inhibited by CK is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3] By inhibiting this pathway, CK can suppress cancer cell proliferation and invasion.[2] Additionally, CK has been found to upregulate tumor suppressor pathways, such as the p53-p21 pathway, leading to cell cycle arrest, particularly at the G1 phase.[4]
Q4: Are there any known off-target effects or toxicities associated with CK?
A4: While generally considered to have a good safety profile, high concentrations of CK may exhibit some cytotoxicity to normal cells, although it is often less potent than against cancer cells. It's important to establish a therapeutic window by testing a range of concentrations on both cancerous and relevant non-cancerous cell lines in your experimental setup.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Ginsenoside Compound K.
Problem 1: Inconsistent or No Cytotoxicity Observed in MTT Assay
-
Question: I am not observing the expected dose-dependent decrease in cell viability with CK treatment in my MTT assay. What could be the reason?
-
Answer:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to CK. It is advisable to include a known sensitive cell line as a positive control.
-
Compound Stability: Ensure that the CK stock solution is properly stored and that the working dilutions are freshly prepared for each experiment. CK is typically dissolved in DMSO and stored at -20°C.[4]
-
Incubation Time: The duration of CK treatment may be insufficient to induce a cytotoxic effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h).
-
Assay Interference: Some compounds can interfere with the MTT assay chemistry. Run a control with CK in cell-free media to check for any direct reduction of the MTT reagent.
-
Cell Seeding Density: The initial cell seeding density can impact the results. Optimize the cell number to ensure they are in the logarithmic growth phase during treatment.
-
Problem 2: Difficulty in Detecting Apoptosis with Annexin V/PI Staining
-
Question: My flow cytometry data does not show a significant increase in the apoptotic population after CK treatment. What should I check?
-
Answer:
-
Early Time Point: You might be analyzing the cells too early. Apoptosis is a process that takes time. Try a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal time point for detecting apoptosis in your specific cell line.
-
Dosage: The concentration of CK used may be too low to induce apoptosis. Try increasing the concentration, guided by your MTT assay results (e.g., use concentrations around the IC50 value).
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positive PI staining (necrosis). Handle cells gently.
-
Compensation Settings: Ensure that your flow cytometer's compensation settings are correctly adjusted to prevent spectral overlap between the FITC (Annexin V) and PI channels.
-
Inclusion of Floating Cells: Apoptotic cells may detach and float in the medium. It is crucial to collect both the adherent and floating cells for an accurate assessment of apoptosis.[6]
-
Problem 3: Weak or No Signal in Western Blot for Pathway Analysis
-
Question: I am not able to detect a clear change in the phosphorylation of Akt or the expression of p21 after CK treatment. What could be wrong?
-
Answer:
-
Suboptimal Protein Extraction: Ensure you are using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.
-
Insufficient Protein Loading: Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).
-
Antibody Quality: The primary antibodies may not be sensitive or specific enough. Use antibodies that are validated for Western blotting and for the species you are working with.
-
Timing of Analysis: The modulation of signaling pathways can be transient. Perform a time-course experiment (e.g., 1h, 3h, 6h, 12h, 24h) to capture the peak of pathway activation or inhibition.
-
Transfer Issues: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.
-
Data Presentation
Table 1: IC50 Values of Ginsenoside Compound K (CK) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HCT-116 | Colorectal Cancer | 30-50 | Not Specified | [5] |
| HT-29 | Colorectal Cancer | 24.3 | 96 | [7] |
| SW480 | Colorectal Cancer | >50 | Not Specified | [4] |
| HepG2 | Hepatoma | 11.4 | Not Specified | [8] |
| K562 | Myeloid Leukemia | 8.5 | Not Specified | [8] |
| HL-60 | Leukemia | 14.0 | Not Specified | [8] |
| 95-D | Lung Carcinoma | 9.7 | Not Specified | [8] |
| PC-14 | Lung Cancer | 25.9 | Not Specified | [5] |
| Du145 | Prostate Cancer | 58.6 | Not Specified | [5] |
| MKN-45 | Gastric Cancer | 56.6 | Not Specified | [5] |
| U373MG | Glioblastoma | 15.0 | Not Specified | [5] |
| SK-N-BE(2) | Neuroblastoma | 5.0 | 24 | [5] |
| SH-SY5Y | Neuroblastoma | 7.0 | 24 | [5] |
| SK-N-SH | Neuroblastoma | 15.0 | 24 | [5] |
| B16-BL6 | Melanoma | 12.7 | Not Specified | [8] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of Ginsenoside Compound K.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of CK in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound solutions. Include vehicle control wells.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
2. Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following CK treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CK at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[6]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
3. Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of CK on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CK for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
4. Western Blot Analysis of PI3K/Akt and p53/p21 Pathways
This protocol is for detecting changes in key proteins of the PI3K/Akt and p53/p21 signaling pathways.
-
Cell Lysis: After treatment with CK, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for investigating the effects of Ginsenoside Compound K.
Caption: Signaling pathways modulated by Ginsenoside Compound K.
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound K, a Ginsenoside Metabolite, Inhibits Colon Cancer Growth via Multiple Pathways Including p53-p21 Interactions [mdpi.com]
- 5. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A narrative review of the pharmacology of ginsenoside compound K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Yadanzioside K and Brusatol
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two natural compounds derived from Brucea javanica: Yadanzioside K and Brusatol. This document synthesizes available experimental data to contrast their efficacy, mechanisms of action, and the signaling pathways they modulate.
This compound and Brusatol are both quassinoids, a class of bitter compounds isolated from the plant Brucea javanica, which has a long history in traditional medicine for treating various ailments, including cancer. While Brusatol has been extensively studied for its potent anticancer effects, research on this compound is less abundant. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison based on current scientific literature.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound and Brusatol has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Cancer Cell Line | IC50 |
| This compound | P-388 (Murine Leukemia) | 2.08 µM (1.6 µg/mL)[1] |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 µM |
| SW1990 (Pancreatic Cancer) | 0.10 µM | |
| MCF-7 (Breast Cancer) | 0.08 µM | |
| A549 (Lung Cancer) | < 0.06 µM | |
| IDH1-mutated U251 (Glioblastoma) | ~0.02 µM | |
| HCT-116 (Colorectal Cancer) | 0.067 µM | |
| CT-26 (Colorectal Cancer) | 0.52 µM (0.27 µg/mL) |
Note: The IC50 values for Brusatol are compiled from multiple studies and may have been determined under varying experimental conditions.
Based on the available data, Brusatol exhibits significantly higher potency across a broader range of cancer cell lines compared to the reported activity of this compound against murine leukemia cells.
Mechanism of Action and Impact on Signaling Pathways
Brusatol: A Well-Characterized Nrf2 and Protein Synthesis Inhibitor
Brusatol's primary mechanism of anticancer activity is well-documented and involves the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, which contributes to chemoresistance. Brusatol sensitizes cancer cells to chemotherapeutic agents by suppressing this protective mechanism.
Recent studies have also identified Brusatol as a potent inhibitor of protein synthesis. This inhibition is not selective for Nrf2 but affects a wide range of short-lived proteins, contributing to its cytotoxic effects.
The multifaceted mechanism of Brusatol impacts several key signaling pathways implicated in cancer progression:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Brusatol arrests the cell cycle and promotes programmed cell death in various cancer models.
-
Suppression of Angiogenesis: It has been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Inhibition of Tumor Invasion and Metastasis: Brusatol can impede the spread of cancer cells to other parts of the body.
-
Reversal of Multidrug Resistance: By inhibiting the Nrf2 pathway, Brusatol can make cancer cells more susceptible to conventional chemotherapy drugs.
This compound: An Area of Emerging Research
Currently, there is a lack of specific studies detailing the mechanism of action of this compound. However, as a quassinoid glucoside, it is plausible that its anticancer activity may share some similarities with other compounds in its class. Quassinoids are generally known to induce apoptosis and arrest the cell cycle in cancer cells. The cytotoxic activity of other quassinoid glucosides from Brucea javanica, such as bruceosides D, E, and F, has been demonstrated against a panel of cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer.[2][3] The presence of the glucose moiety in this compound may influence its solubility, bioavailability, and potentially its mechanism of action compared to its aglycone counterpart. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the anticancer activity of this compound and Brusatol.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Brusatol for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Measurement: The absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the number of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a defined time.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cancer cells are treated with the compound, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, cleaved caspase-3, Bcl-2) and then with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway for Brusatol and a generalized experimental workflow for evaluating anticancer compounds.
Caption: Brusatol's dual mechanism of action.
Caption: In vitro anticancer drug screening workflow.
Conclusion
The current body of evidence strongly supports Brusatol as a potent anticancer agent with a well-defined dual mechanism of action involving the inhibition of both the Nrf2 signaling pathway and global protein synthesis. Its efficacy has been demonstrated across a wide array of cancer cell lines.
In contrast, while this compound, another quassinoid from Brucea javanica, has shown cytotoxic activity in a murine leukemia cell line, there is a significant need for further research to fully characterize its anticancer potential. Future studies should focus on evaluating its cytotoxicity against a broader panel of human cancer cell lines, elucidating its mechanism of action, and identifying the specific signaling pathways it modulates. A direct, controlled comparison of this compound and Brusatol under identical experimental conditions would be invaluable in determining their relative therapeutic potential. For now, Brusatol remains the more promising candidate for further preclinical and clinical development as an anticancer agent.
References
Validating the Therapeutic Potential of Quassinoids in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of quassinoids, represented by the well-studied compound Brusatol, in xenograft models of cancer. The performance of Brusatol is compared with standard-of-care chemotherapeutic agents for colorectal cancer, offering a data-driven perspective for researchers in oncology and drug discovery.
Comparative Efficacy of Brusatol and Standard Chemotherapies in Colorectal Cancer Xenograft Models
The following table summarizes the anti-tumor activity of Brusatol in comparison to standard chemotherapeutic agents used in colorectal cancer xenograft models.
| Compound | Xenograft Model (Cell Line) | Dosage and Administration | Observed Efficacy | Reference |
| Brusatol | HCT-116 Colorectal Cancer | 6 nM (in vitro) | Significant inhibition of cell proliferation. | [1] |
| HCT-116 Colorectal Cancer | Not specified in vivo | Significantly smaller and lighter tumors compared to control. | [1] | |
| Orthotopic Colorectal Cancer | Not specified | 8-fold reduction in luminescence at study end-point. | [2] | |
| Irinotecan | LS180 Colorectal Cancer | 50 mg/kg (single injection) | Time to reach 400-mg tumor was 34 days (vs. 22 days for free drug). | [3] |
| LS174T Colorectal Liver Metastases | 50 mg/kg (every 4 days, 3 doses) | Median survival of 79 days (vs. 34 days for saline and 53 days for free drug). | [3] | |
| Human Colon Carcinoma Xenografts | 40 mg/kg (i.v., (dx5)2 schedule) | Similar activity to oral administration at 50 and 75 mg/kg. | [4] | |
| Human Colon Carcinoma Xenografts | 75 mg/kg (p.o., [(dx5)2]4) or 50 mg/kg (p.o., (dx5)12) | Achieved complete response in 5 of 7 xenograft lines. | [4] | |
| Oxaliplatin | HCT116 Colorectal Cancer Spheroids | Dynamic, in vivo-like concentrations | Growth inhibition on-chip was comparable to existing xenograft studies. | [5] |
| Colorectal Cancer | In combination with 5-FU | Demonstrated synergy in human tumor xenograft models. | [6] | |
| 5-Fluorouracil (5-FU) | DLD-1 Colorectal Cancer Xenografts | In combination with ChoKα inhibitors | Synergistic effect in vivo. | [7] |
| HCT116 Colorectal Cancer Xenografts | In combination with TTFields | Slower tumor growth rate compared to control or monotherapy. | [8] | |
| Colorectal Cancer Metastasis Model | Intravenous injection | Reduced viability of metastatic CRC cells and prolonged survival. | [9] |
Mechanism of Action: Brusatol vs. Standard Chemotherapies
| Compound | Primary Mechanism of Action | Key Signaling Pathways Affected | Reference |
| Brusatol | Inhibition of Nrf2 signaling pathway; General inhibition of protein translation. | - Downregulation of Nrf2 protein levels. - Inhibition of RhoA/ROCK1 pathway. - Modulation of PI3K/YAP1/TAZ Pathway. | [1][10][11][12][13] |
| Irinotecan | Topoisomerase I inhibitor, leading to DNA damage. | - Induces apoptosis. | [14] |
| Oxaliplatin | Forms platinum-DNA adducts, inhibiting DNA replication and transcription. | - Induces apoptosis. | [6] |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, leading to disruption of DNA synthesis. | - Induces apoptosis and autophagic cell death. | [7][8] |
Experimental Protocols
General Xenograft Model Protocol
A generalized workflow for establishing and utilizing a subcutaneous xenograft model for evaluating anti-cancer therapies is outlined below. Specific parameters such as cell numbers, tumor volume thresholds, and treatment schedules will vary depending on the cell line and therapeutic agent being studied.
Experimental workflow for a typical subcutaneous xenograft study.
Detailed Methodologies
-
Cell Lines and Culture: Human colorectal cancer cell lines such as HCT-116, SW480, DLD-1, and HT-29, or lung cancer cell lines like A549 are commonly used.[1][7][10][15][16] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of the human tumor xenografts.[1][10]
-
Tumor Implantation: For subcutaneous models, a suspension of 1 x 10^7 cells/mL in a suitable medium (e.g., PBS or with Matrigel) is injected into the flank of the mice.[1] For orthotopic models, cells are implanted into the corresponding organ of origin.[2]
-
Drug Preparation and Administration:
-
Brusatol: Can be administered via intraperitoneal (i.p.) injection at doses around 2 mg/kg.[10]
-
Irinotecan: Can be administered intravenously (i.v.) or orally (p.o.).[4] A common i.v. dose is 40 mg/kg on a (dx5)2 schedule (daily for 5 days, repeated for 2 cycles).[4] For liposomal formulations, a single injection of 50 mg/kg has been used.[3]
-
Oxaliplatin: Often used in combination with 5-FU. A typical dose is 12 mg/kg i.p. weekly for 3 weeks as part of a FOLFOX-like regimen.[17]
-
5-Fluorouracil (5-FU): Can be administered i.p. at doses around 55 mg/kg weekly for 3 weeks as part of a FOLFIRI or FOLFOX-like regimen.[17]
-
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width^2)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry, western blotting, or RT-PCR to assess biomarkers and drug effects on signaling pathways.[1]
Signaling Pathways Modulated by Brusatol
Brusatol exerts its anti-cancer effects primarily through the inhibition of the Nrf2 signaling pathway and by causing a general inhibition of protein translation.
Inhibition of the Nrf2 Pathway by Brusatol
The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress. In many cancer cells, this pathway is constitutively active, contributing to chemoresistance. Brusatol inhibits this protective mechanism, thereby sensitizing cancer cells to chemotherapeutic agents.[10][12]
Brusatol inhibits the Nrf2 signaling pathway, reducing chemoresistance.
Brusatol's Impact on Protein Translation
Brusatol has been shown to inhibit both cap-dependent and cap-independent protein translation. This leads to a reduction in the levels of short-lived proteins, including Nrf2, p53, and p21, which can contribute to its anti-cancer effects.[11]
Brusatol inhibits protein translation, affecting key survival proteins.
References
- 1. Brusatol Inhibits Proliferation and Metastasis of Colorectal Cancer by Targeting and Reversing the RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts [mdpi.com]
- 6. Integrating oxaliplatin into the management of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 8. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 10. pnas.org [pnas.org]
- 11. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brusatol suppresses the tumor growth and metastasis of colorectal cancer via upregulating ARRDC4 expression through modulating PI3K/YAP1/TAZ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 16. altogenlabs.com [altogenlabs.com]
- 17. aacrjournals.org [aacrjournals.org]
Unveiling the Anticancer Potential of Ginsenoside Compound K: A Comparative Guide
While information regarding "Yadanzioside K" is not available in current scientific literature, this guide focuses on a well-researched analogous bioactive compound, Ginsenoside Compound K (CK). CK, a key metabolite of ginsenosides found in Panax ginseng, has garnered significant attention in the field of oncology for its potent anticancer activities across a spectrum of cancer types. This guide provides a comprehensive cross-validation of CK's bioactivity, offering a comparative analysis of its effects on various cancer cell lines, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Comparative Bioactivity of Ginsenoside Compound K Across Cancer Cell Lines
Ginsenoside Compound K has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across different cancer types, highlighting a degree of selectivity in its anticancer activity. The following table summarizes the IC50 values of CK in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Neuroblastoma | SK-N-BE(2) | 5 | [1] |
| Neuroblastoma | SH-SY5Y | 7 | [1] |
| Leukemia | HL-60 | 11.7 | [1] |
| Leukemia | K562 | 8.5 | [1] |
| Neuroblastoma | SK-N-SH | 15 | [1] |
| Glioblastoma | U373MG | 15 | [1] |
| Lung Cancer | PC-14 | 25.9 | [1] |
| Colorectal Cancer | HCT116 | 30-50 | [1] |
| Neuroblastoma | SK-N-MC | 33.06 | [2] |
| Breast Cancer | MCF-7 | 52.17 | [3] |
| Gastric Cancer | MKN-45 | 56.6 | [1] |
| Prostate Cancer | Du145 | 58.6 | [1] |
Key Signaling Pathways Modulated by Ginsenoside Compound K
The anticancer effects of Ginsenoside Compound K are attributed to its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] CK has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression and angiogenesis by targeting key proteins in these pathways.[4][6]
One of the primary mechanisms of CK is the induction of apoptosis through both intrinsic and extrinsic pathways.[4][7] It can trigger the production of reactive oxygen species (ROS) and activate the JNK and p38 MAPK pathways, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4][8] Furthermore, CK is known to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in many cancers.[4][7] Inhibition of this pathway leads to decreased cell proliferation and survival.[7]
Below are diagrams illustrating the key signaling pathways affected by Ginsenoside Compound K.
References
- 1. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo [mdpi.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. e-jarb.org [e-jarb.org]
- 4. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
A Comparative Analysis of Yadanzioside K and Other Quassinoid Glycosides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of bitter terpenoids isolated from the Simaroubaceae family of plants, have garnered significant attention in oncology research for their potent cytotoxic and antitumor activities.[1] Among these, Yadanzioside K, a quassinoid glycoside from Brucea javanica, is an emerging compound of interest. This guide provides a comparative analysis of this compound and other notable quassinoid glycosides, supported by experimental data, to aid researchers in their exploration of novel anticancer therapeutics.
Comparative Cytotoxicity of Quassinoid Glycosides
The primary measure of the anticancer potential of these compounds is their cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
While direct comparative studies on a wide range of cancer cell lines are limited for this compound, data from studies on quassinoid glycosides isolated from Brucea javanica provide valuable insights. Javanicoside K, which is understood to be synonymous with this compound, has demonstrated significant cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50) of Quassinoid Glycosides from Brucea javanica against P-388 Murine Leukemia Cells [1]
| Compound | IC50 (µg/mL) |
| Javanicoside I | 7.5 |
| Javanicoside J | 2.3 |
| Javanicoside K (this compound) | 1.6 |
| Javanicoside L | 2.9 |
Source: Kim et al., 2004a, as cited in a 2022 review on Brucea javanica.[1]
Table 2: Cytotoxicity (IC50) of Other Prominent Quassinoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Reference |
| Brusatol | PANC-1 (Pancreatic) | 0.36 µM | [1] |
| Brusatol | SW 1990 (Pancreatic) | 0.10 µM | [1] |
| Bruceine D | PANC-1 (Pancreatic) | 2.53 µM | [1] |
| Bruceine D | SW 1990 (Pancreatic) | 5.21 µM | [1] |
| Bruceantin | KB (Oral Epidermoid Carcinoma) | 0.008 µg/mL | [2] |
| Brujavanol A | KB (Oral Epidermoid Carcinoma) | 1.3 µg/mL | [1] |
| Brujavanol B | KB (Oral Epidermoid Carcinoma) | 2.36 µg/mL | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, this compound exhibits potent cytotoxicity against P-388 murine leukemia cells, with an IC50 value of 1.6 µg/mL.[1] Its activity is comparable to or greater than other javanicosides isolated from the same plant source. When compared to the broader class of quassinoids, compounds like brusatol and bruceantin have demonstrated exceptionally low IC50 values in the nanomolar and nanogram per milliliter range, respectively, against other cancer cell lines.[1][2]
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for quassinoids is the induction of programmed cell death, or apoptosis, in cancer cells. This is a critical attribute for an anticancer agent as it leads to the controlled elimination of malignant cells. The apoptotic cascade can be initiated through various signaling pathways.
Several studies have indicated that quassinoids, including the potent brusatol, can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/NF-κB and STAT3 pathways.[1] Brusatol has also been shown to inhibit the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress and is often upregulated in cancer cells.[1]
Illustrative Signaling Pathway for Quassinoid-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway through which quassinoids are thought to induce apoptosis, based on studies of compounds like brusatol.
References
Unraveling the Molecular Target of Yadanzioside K: A Guide to CRISPR/Cas9-Based Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the application of CRISPR/Cas9 technology to confirm the molecular target of the natural product, Yadanzioside K. This guide provides a comparative framework, detailed experimental protocols, and data interpretation for validating therapeutic targets in cancer research.
Introduction
This compound, a quassinoid glucoside isolated from the plant Brucea javanica, has demonstrated potential anti-cancer properties, primarily through the induction of apoptosis. However, the precise molecular target through which this compound exerts its cytotoxic effects has not been definitively identified in publicly available research. The advent of CRISPR/Cas9 gene-editing technology offers a powerful and precise tool to elucidate the mechanism of action of such natural products. This guide outlines a systematic approach to identify and validate the molecular target of this compound, comparing its efficacy to other known inhibitors and providing a blueprint for similar investigations.
While specific experimental data for this compound is not yet available, this guide presents a robust, generalized framework based on established methodologies for CRISPR/Cas9 target validation. The presented data and protocols are illustrative and serve as a template for conducting such studies.
Comparative Analysis of Cell Viability
A crucial first step in target validation is to demonstrate that the effect of the compound is dependent on the presence of its putative target. In this hypothetical study, we postulate that this compound's anti-cancer activity is mediated through the inhibition of a key survival protein, "Target-X". A CRISPR/Cas9-mediated knockout of the gene encoding Target-X is expected to phenocopy the effect of this compound or induce resistance to it, depending on the nature of the interaction.
The following table summarizes hypothetical data comparing the half-maximal inhibitory concentration (IC50) of this compound and a known inhibitor of Target-X in wild-type cancer cells versus cells with a CRISPR/Cas9-mediated knockout of Target-X.
| Cell Line | Compound | Target | IC50 (µM) | Fold Change in IC50 (KO vs. WT) |
| Wild-Type (WT) | This compound | Target-X | 15 | - |
| Target-X KO | This compound | Target-X | >100 | >6.7 |
| Wild-Type (WT) | Known Inhibitor-A | Target-X | 5 | - |
| Target-X KO | Known Inhibitor-A | Target-X | >100 | >20 |
| Wild-Type (WT) | Doxorubicin | DNA Topoisomerase II | 0.5 | - |
| Target-X KO | Doxorubicin | DNA Topoisomerase II | 0.6 | 1.2 |
Data Interpretation: A significant increase in the IC50 value for this compound in the Target-X knockout cells would strongly suggest that Target-X is the primary molecular target. The similar shift in IC50 for a known inhibitor of Target-X further corroborates this finding. The minimal change in the IC50 of a control drug with a different mechanism of action (Doxorubicin) indicates that the observed resistance is specific to the knockout of Target-X.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments in this target validation study.
CRISPR/Cas9-Mediated Knockout of Target-X
Objective: To generate a stable cancer cell line lacking the expression of the putative molecular target, Target-X.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
LentiCRISPRv2 plasmid
-
sgRNA targeting Target-X (designed using a tool like CRISPOR)
-
Scrambled (non-targeting) sgRNA control
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
Protocol:
-
sgRNA Cloning: Synthesize and clone the sgRNA sequence targeting the first exon of the Target-X gene into the LentiCRISPRv2 plasmid following the supplier's protocol. A scrambled sgRNA should be cloned into a separate plasmid to serve as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the lentivirus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Plate the target cancer cells and allow them to adhere. Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Validation of Knockout: Expand the puromycin-resistant cells and validate the knockout of Target-X at the genomic level (Sanger sequencing of the target locus), mRNA level (RT-qPCR), and protein level (Western blot).
Cell Viability Assay
Objective: To determine the IC50 of this compound and control compounds in wild-type and Target-X knockout cells.
Materials:
-
Wild-type and Target-X KO cancer cells
-
This compound
-
Known Inhibitor-A
-
Doxorubicin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Plate reader
Protocol:
-
Cell Seeding: Seed wild-type and Target-X KO cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Known Inhibitor-A, or Doxorubicin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.
Visualizing the Scientific Rationale and Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for CRISPR/Cas9-mediated target validation.
Caption: Logical framework for confirming the molecular target of this compound.
The integration of CRISPR/Cas9 technology into the drug discovery pipeline provides an unparalleled level of precision for validating the molecular targets of novel therapeutic compounds like this compound. By following the systematic approach outlined in this guide, researchers can robustly test the hypothesis that a specific protein is the direct target of a natural product. This validation is a critical step in the pre-clinical development of new anti-cancer agents, enabling a deeper understanding of their mechanism of action and paving the way for more targeted and effective cancer therapies. While the specific molecular target of this compound remains to be elucidated, the framework presented here offers a clear path forward for its discovery and validation.
Head-to-head comparison of Yadanzioside K and Yadanziolide A in liver cancer cells
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Yadanziolide A and Compound K are two natural compounds that have demonstrated significant anti-cancer properties, particularly in the context of hepatocellular carcinoma (HCC). Yadanziolide A is a quassinoid compound extracted from the fruit of Brucea javanica, a plant used in traditional Chinese medicine. Compound K is a major intestinal bacterial metabolite of ginsenosides, the active components of ginseng. While no direct comparative studies between "Yadanzioside K" and Yadanziolide A were identified in the scientific literature, the extensive research on "Compound K" (ginsenoside) suggests a likely user interest in this compound. This guide, therefore, presents a head-to-head comparison of the in vitro effects of Yadanziolide A and Compound K on liver cancer cells, summarizing key experimental data and outlining their distinct mechanisms of action.
Head-to-Head Comparison: Yadanziolide A vs. Compound K in Liver Cancer Cells
The following table summarizes the key findings from in vitro studies on the effects of Yadanziolide A and Compound K on various liver cancer cell lines.
| Parameter | Yadanziolide A | Compound K (Ginsenoside) |
| Cell Lines Tested | HepG2, Huh-7, LM-3 | HepG2, SMMC-7721, BEL-7404, MHCC97-H |
| Cytotoxicity (IC50) | HepG2: 0.300 µM[1] Huh-7: 0.362 µM[1] LM-3: 0.171 µM[1] | HepG2: ~37.4 µM (converted from 23.33 µg/mL)[2] MHCC97-H: 49.8 µM[3] SMMC-7721: 42.35 µM[4] BEL-7404: 42.86 µM[4] |
| Mechanism of Action | Inhibition of TNF-α/STAT3 signaling pathway[1][5] | - Inhibition of PI3K/Akt/mTOR signaling pathway[6] - Induction of Fas/FasL and mitochondria-mediated apoptosis[3][7] - Inhibition of ERK pathway via Bclaf1[4] - Induction of ferroptosis via the FOXO pathway[8] |
| Apoptosis Induction | Yes, dose-dependent increase in apoptotic cells[1][9] | Yes, significant induction of apoptosis[2][3][7][10] |
| Apoptosis Quantification | In LM-3 and HepG2 cells, treatment with 0.1, 0.3, and 1 µM Y-A for 24h resulted in a significant increase in apoptotic cells.[9] | In HepG2 cells, treatment with 2.5, 5, and 10 µmol/l CK for 48h resulted in 19.0%, 31.9%, and 49.1% apoptotic cells, respectively.[10] In MHCC97-H cells, treatment with 25, 50, and 75 µM CK for 24h resulted in a sub-G1 fraction of 13.92% to 45.61%.[3] |
| Cell Cycle Arrest | Data not prominently available in reviewed literature. | G0/G1 phase arrest.[10] |
| Cell Cycle Quantification | - | In HepG2 cells, treatment with 5 and 10 µmol/l CK for 48h resulted in 68.61% and 78.29% of cells in the G0/G1 phase, respectively, compared to 50.40% in the control.[10] |
Note on IC50 Conversion: The IC50 value for Compound K in HepG2 cells was converted from µg/mL to µM using its molecular weight of 622.88 g/mol .[11][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Yadanziolide A or Compound K for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Yadanziolide A or Compound K for the specified duration.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Signaling Pathways and Mechanisms of Action
The antitumor effects of Yadanziolide A and Compound K are mediated through distinct signaling pathways, as illustrated in the diagrams below.
Caption: Signaling pathway of Yadanziolide A in liver cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ginsenoside K | C36H62O8 | CID 9852086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ginsenoside compound K induces ferroptosis via the FOXO pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside C-K | P450 | cell cycle arrest | NO Synthase | TargetMol [targetmol.com]
- 13. Ginsenoside Compound K | CAS:39262-14-1 | Manufacturer ChemFaces [chemfaces.com]
Independent Verification of the Anti-inflammatory Properties of Ginsenoside Compound K
An Objective Comparison of Ginsenoside Compound K with Dexamethasone and Indomethacin
This guide provides an independent verification of the anti-inflammatory properties of Ginsenoside Compound K (CK), a primary active metabolite of ginsenosides found in Panax ginseng.[1][2] For researchers, scientists, and drug development professionals, this document offers a comparative analysis of Compound K's efficacy against established anti-inflammatory agents, Dexamethasone and Indomethacin. The information presented is supported by experimental data from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a standard model for assessing inflammatory responses.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of Compound K, Dexamethasone, and Indomethacin are summarized in the tables below. The data highlights the dose-dependent inhibition of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Ginsenoside Compound K | 20 µM | Significant Inhibition | [3] |
| 30 µM | Significant Inhibition | [3] | |
| 40 µM | Significant Inhibition | [3] | |
| Dexamethasone | 0.5 µg/mL | Significant Inhibition | [4] |
| Indomethacin | 10 mg/Kg (in vivo) | 87.3% (Carrageenan-induced edema) | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | % Inhibition | Reference |
| Ginsenoside Compound K | IL-1β | Not Specified | Effective Suppression | [3] |
| IL-6 | Not Specified | Effective Suppression | [3] | |
| TNF-α | Not Specified | Significant Inhibition | [6] | |
| Dexamethasone | IL-6 | 0.005 - 2.25 mg/kg (in vivo) | Dose-dependent Inhibition | [7] |
| TNF-α | 0.005 - 2.25 mg/kg (in vivo) | Dose-dependent Inhibition | [7] | |
| Indomethacin | Not Specified | 1 mg/kg (in vivo) | 29% (Chronic Inflammation) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and verification.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[4] For experiments, cells are seeded in appropriate well plates and allowed to adhere. Prior to treatment, the medium is replaced. Cells are pre-treated with various concentrations of Ginsenoside Compound K, Dexamethasone, or Indomethacin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3][4]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with the compounds, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8] The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants are quantified using commercial ELISA kits.[9] The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-pre-coated plates, followed by the addition of a detection antibody and a substrate solution to produce a measurable colorimetric signal. The intensity of the signal is proportional to the concentration of the cytokine.[10]
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.[11] Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, p38, and JNK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the experimental workflow.
References
- 1. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]
- 10. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Yadanzioside K in Combination Cancer Chemotherapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a perpetual endeavor. A growing body of evidence points towards the promising role of natural compounds in enhancing the efficacy of conventional chemotherapeutic agents. One such compound, Yadanzioside K, a metabolite of ginsenosides, has demonstrated significant potential in synergistic combination with established chemotherapy drugs, offering a new avenue for cancer treatment strategies.
This guide provides an objective comparison of the synergistic effects of this compound with various well-known chemotherapeutic agents, supported by experimental data from preclinical studies. The data presented herein is intended to inform further research and development in the field of combination cancer therapy.
Synergistic Effects with Cisplatin in Lung Cancer
The combination of this compound (also referred to as Compound K or CK) and cisplatin has shown remarkable synergistic effects in non-small cell lung cancer (NSCLC) cells. Studies have demonstrated that this compound can significantly enhance the cytotoxicity of cisplatin, leading to increased cancer cell death.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Apoptosis Rate (%) |
| H460 | This compound | ~40 | - | - |
| Cisplatin | ~5 | - | - | |
| This compound (20 µM) + Cisplatin (2.5 µM) | - | < 1 (Synergistic) | Increased vs. single agents | |
| A549 | This compound | > 50 | - | - |
| Cisplatin | ~8 | - | - | |
| This compound (20 µM) + Cisplatin (4 µM) | - | < 1 (Synergistic) | Increased vs. single agents |
Note: IC50 values are approximated from dose-response curves in the cited literature. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The synergistic effect is attributed to the ability of this compound to enhance cisplatin-induced apoptosis. This is achieved through the upregulation of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.
Signaling Pathway: this compound and Cisplatin Synergy
Caption: Synergistic upregulation of p53 by this compound and Cisplatin leading to enhanced apoptosis.
Synergistic Effects with Cytarabine in Acute Myeloid Leukemia (AML)
In the context of hematological malignancies, the combination of this compound and cytarabine (Ara-C) has shown promise in overcoming drug resistance and improving treatment efficacy in Acute Myeloid Leukemia (AML).
Quantitative Data Summary
| Cell Line | Treatment | Effect |
| Kasumi-1 | This compound + Cytarabine | Synergistic inhibition of cell proliferation |
| THP-1 | This compound + Cytarabine | Synergistic inhibition of cell proliferation |
Studies utilizing MTT assays and isobologram analysis have confirmed the synergistic interaction between this compound and cytarabine in AML cell lines. This combination leads to a significant reduction in cancer cell viability compared to either agent used alone.
Experimental Workflow: Cell Viability and Synergy Analysis
Caption: Workflow for assessing the synergistic effects of this compound and Cytarabine on AML cell viability.
Potential Synergies with Other Chemotherapeutic Agents
While robust quantitative data for the synergistic effects of this compound with 5-fluorouracil (5-FU) and doxorubicin are still emerging, the known mechanisms of action of this compound suggest a strong potential for beneficial interactions. This compound is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR and MAPK pathways. These pathways are also implicated in the mechanisms of action and resistance to 5-FU and doxorubicin, suggesting that co-administration with this compound could enhance their therapeutic efficacy. Further research is warranted to elucidate the specific synergistic effects and underlying molecular mechanisms of these combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Akt, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide highlights the significant potential of this compound as a synergistic agent in combination with established chemotherapies. The presented data and protocols offer a foundation for further investigation into these promising therapeutic strategies, with the ultimate goal of improving outcomes for cancer patients.
A Researcher's Guide to Assessing the Cytotoxic Selectivity of Investigational Compounds
The Principle of Selective Cytotoxicity
The fundamental measure of a compound's effectiveness against cancerous cells is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a higher cytotoxic potency.[1]
To assess selectivity, the IC50 of a compound is determined for both cancer cell lines and normal, non-cancerous cell lines. The ratio of these values is known as the Selectivity Index (SI).
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A selectivity index greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells.[2][3] Higher SI values are desirable as they indicate a greater therapeutic window. An SI value greater than 2 is often considered indicative of selective activity against tumor cells.
Data Presentation: A Comparative Framework
Effective evaluation of a compound's selectivity requires a clear and concise presentation of cytotoxicity data. The following table provides a template for summarizing IC50 values and calculated Selectivity Indexes across a panel of cell lines.
| Cell Line | Type | Origin | Compound IC50 (µM) | Selectivity Index (SI) |
| Cancer | ||||
| A549 | Lung Carcinoma | Human | e.g., 10 | |
| MCF-7 | Breast Adenocarcinoma | Human | e.g., 15 | |
| HeLa | Cervical Cancer | Human | e.g., 12 | |
| HepG2 | Liver Carcinoma | Human | e.g., 20 | |
| Normal | ||||
| BEAS-2B | Bronchial Epithelial | Human | e.g., 50 | e.g., 5.0 (vs. A549) |
| MCF-10A | Mammary Epithelial | Human | e.g., 75 | e.g., 5.0 (vs. MCF-7) |
| HEK293 | Embryonic Kidney | Human | e.g., 60 | e.g., 5.0 (vs. HeLa) |
| L-02 | Liver | Human | e.g., 100 | e.g., 5.0 (vs. HepG2) |
Experimental Protocols
A standardized methodology is crucial for generating reproducible and comparable cytotoxicity data. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
- Culture cancer and normal cells in appropriate media until they reach approximately 80% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., Yadanzioside K) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
- Incubate the plates for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
- Gently shake the plates for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating experimental processes and the underlying biological mechanisms.
Caption: Workflow for Assessing Cytotoxic Selectivity.
Signaling Pathways in Cancer: An Illustrative Example
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial. While the specific pathways affected by this compound are not detailed in the provided search results, Ginsenoside Compound K is known to influence several key signaling pathways involved in cancer cell proliferation and survival.[4][5][6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[6][7]
Ginsenoside Compound K has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells.[7] This inhibition can lead to a reduction in the expression of proteins like MMP2 and MMP9, which are involved in cancer cell invasion and metastasis, ultimately inducing apoptosis.[7]
References
- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Mechanisms of Ginsenoside Compound K: A Review | MDPI [mdpi.com]
Unveiling the Anticancer Potential of Yadanzioside K Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Yadanzioside K analogs and related quassinoid glycosides, focusing on their cytotoxic activities against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective anticancer agents.
Quassinoids, a class of highly oxygenated triterpenoid compounds isolated from plants of the Simaroubaceae family, have garnered significant attention for their potent biological activities, including antitumor, antimalarial, and antiviral effects.[1][2] this compound is a quassinoid glycoside found in Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1] Structure-activity relationship (SAR) studies of this compound and its analogs are crucial for identifying the key structural motifs responsible for their therapeutic effects and for guiding the synthesis of new derivatives with improved pharmacological profiles.
Comparative Cytotoxicity of this compound Analogs and Related Quassinoids
The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of their potencies. The data reveals critical insights into how modifications to the quassinoid core and the glycoside moiety influence anticancer activity.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Yadanzioside A | H | OH | Glc | PANC-1 | >10 | [3] |
| SW1990 | >10 | [3] | ||||
| Yadanzioside G | H | H | Glc | PANC-1 | >10 | [3] |
| SW1990 | >10 | [3] | ||||
| Bruceoside D | OH | H | Glc | Leukemia | -4.14 to -5.72 (log GI₅₀) | [4] |
| Bruceoside E | H | OH | Glc | Leukemia | -4.14 to -5.72 (log GI₅₀) | [4] |
| Bruceoside F | O-angeloyl | H | Glc | Leukemia | -4.14 to -5.72 (log GI₅₀) | [4] |
| Bruceoside C | H | O-angeloyl | Glc | KB, A-549, RPMI, TE-671 | Potent | [5] |
| Brusatol | H | H | H | PANC-1 | 0.36 | [3] |
| SW1990 | 0.10 | [3] | ||||
| Bruceine D | H | OH | H | PANC-1 | 0.78 | [3] |
| SW1990 | 0.25 | [3] | ||||
| Bruceine H | OH | H | H | PANC-1 | 1.25 | [3] |
| SW1990 | 0.42 | [3] | ||||
| Compound 7 | H | O-senecioyl | H | MCF-7 | 0.063 | [6] |
| MDA-MB-231 | 0.081 | [6] |
Note: "Glc" refers to a glucose moiety. For Bruceosides D, E, and F, the activity is presented as a log GI₅₀ range across multiple cell lines as reported in the source. "Potent" for Bruceoside C indicates significant activity was observed, though specific values were not provided in the abstract.
From the data, several key SAR observations can be made:
-
The aglycone form is generally more potent: Brusatol, the aglycone of many related glycosides, exhibits significantly higher cytotoxicity compared to glycosylated analogs like Yadanzioside A and G.[3]
-
Esterification at C-15 enhances activity: The presence of an ester group, such as an angeloyl or senecioyl group, at the C-15 position of the quassinoid core appears to be crucial for potent cytotoxicity.[4][6]
-
Glycosylation at C-3 can reduce activity: The addition of a sugar moiety at the C-3 position, as seen in many Yadanziosides, often leads to a decrease in cytotoxic potency.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, SW1990, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound analogs and reference drugs) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents, 127. Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Yadanzioside K
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Yadanzioside K, a natural quassinoid glucoside with cytotoxic properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a bioactive compound extracted from Brucea javanica and is recognized for its antitumor properties.[1][2][3] Due to its cytotoxic nature, it is classified as a hazardous substance and requires specialized disposal procedures in line with regulations for cytotoxic waste.[4][5]
Key Disposal Principles
The primary principle for disposing of this compound and any materials contaminated with it is to treat them as cytotoxic waste. This necessitates segregation from general laboratory waste and disposal through a licensed hazardous waste management service.
| Parameter | Guideline | Rationale |
| Waste Classification | Cytotoxic/Hazardous Waste | This compound exhibits cytotoxic effects, making it harmful to living cells.[4][5] |
| Primary Disposal Method | High-Temperature Incineration | This is the recommended method for ensuring the complete destruction of cytotoxic compounds.[4][5] |
| Sink/Drain Disposal | Strictly Prohibited | Due to its potential harm to aquatic life and the environment, it must not be poured down the drain. |
| Container Type | Leak-proof, puncture-resistant, with a secure lid. | To prevent spills and exposure during handling and transport.[6][7] |
| Labeling | Clearly marked as "Cytotoxic Waste" with the appropriate hazard symbols. | To ensure proper handling and to inform personnel of the contents' hazardous nature.[5][6][7] |
| Personal Protective Equipment (PPE) | Mandatory | Includes gloves, lab coat/gown, and eye protection. All used PPE is considered cytotoxic waste.[7][8] |
Experimental Workflow for Disposal
The following diagram outlines the standard operating procedure for the disposal of this compound from the point of generation to final disposal.
Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Immediately upon generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, gloves, bench paper, and other personal protective equipment (PPE).[8]
-
-
Do not mix cytotoxic waste with regular laboratory or biohazardous waste.[8]
2. Containment:
-
Solid Waste: Place directly into a designated, rigid, puncture-resistant container with a secure lid.[7] This container must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Collect in a compatible, leak-proof container. Do not overfill. The container must be clearly labeled as "Cytotoxic Waste."
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container suitable for cytotoxic waste.[6] These containers are often color-coded (e.g., purple or red) to signify cytotoxic contents.[5][6]
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with "Cytotoxic Waste" and any other identifiers required by your institution and local regulations.
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste storage location.
4. Final Disposal:
-
Arrange for the collection of the cytotoxic waste by a licensed and approved hazardous waste disposal company.
-
Ensure all necessary documentation for waste transfer is completed as per institutional and regulatory requirements.
-
The designated disposal method for cytotoxic waste is high-temperature incineration, which ensures the complete destruction of the hazardous compound.[4][5]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a cytotoxic spill kit to contain and clean the spill, following the kit's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Adherence to these procedures is paramount for ensuring a safe laboratory environment and regulatory compliance when working with this compound. Always consult your institution's specific EHS guidelines and local regulations.
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside K
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Yadanzioside K, a natural quassinoid glucoside, ensuring that your research is conducted with the highest safety standards.
Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the safety data of a closely related compound, Yadanzioside I, and general principles of handling potent chemical compounds. It is imperative to treat this compound with a high degree of caution, assuming it may be harmful if swallowed and toxic to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for your hands, body, eyes, and respiratory system.
Hand Protection:
-
Gloves: Wear chemical-resistant gloves at all times.[1][2] Nitrile or butyl rubber gloves are recommended.[1] Always inspect gloves for tears or punctures before use. If handling for extended periods, consider double-gloving.
Body Protection:
-
Lab Coat/Coveralls: A buttoned lab coat is mandatory. For operations with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn.[2][3]
-
Footwear: Closed-toe shoes are required. For larger scale operations, chemical-resistant footwear or shoe covers are advisable.[2][4]
Eye and Face Protection:
-
Safety Glasses/Goggles: Use safety glasses with side shields.[2] In situations where splashing is a risk, chemical splash goggles are necessary.[3]
-
Face Shield: For procedures with a significant risk of splashes or aerosol generation, a full-face shield should be used in conjunction with safety glasses or goggles.[1]
Respiratory Protection:
-
Respirator: Due to the powdered nature of this compound and the potential for aerosolization, a respirator is essential, especially when handling outside of a certified chemical fume hood.[2][5] An N95 or higher-rated particulate respirator is recommended. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Ensure proper fit testing and training for respirator use.[6]
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[7] The recommended storage temperature is -20°C for the powder form.[8]
Handling and Experimental Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after each use.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[7]
Quantitative Data Summary
The following table summarizes key information extrapolated from the Safety Data Sheet for the related compound, Yadanzioside I. This should be used as a precautionary guide for this compound.
| Hazard Category | GHS Classification (for Yadanzioside I) | Precautionary Statements (for Yadanzioside I) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264: Wash skin thoroughly after handling.[7]P270: Do not eat, drink or smoke when using this product.[7]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]P330: Rinse mouth.[7] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | P273: Avoid release to the environment.[7]P391: Collect spillage.[7] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Workflow for Handling Potent Powdered Compounds
References
- 1. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 2. Personal Protective Equipment - General PPE [hastingsinsurance.com]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. epa.gov [epa.gov]
- 7. Yadanzioside I|99132-95-3|MSDS [dcchemicals.com]
- 8. This compound|CAS 101559-98-2|DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
